Ethyl 2-aminooxazole-5-carboxylate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
ethyl 2-amino-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUDJKCNXFBBHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70413941 | |
| Record name | ETHYL 2-AMINOOXAZOLE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70413941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113853-16-0 | |
| Record name | ETHYL 2-AMINOOXAZOLE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70413941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-amino-1,3-oxazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-aminooxazole-5-carboxylate from Ethyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 2-aminooxazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences from readily available starting materials, ethyl chloroacetate and ethyl formate, and proceeds through a two-step sequence involving a Claisen condensation followed by a cyclization reaction with urea.
This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this synthetic route. All quantitative data is summarized in structured tables for clarity and comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear graphical representation of the chemical transformations and processes.
Synthesis Overview
The synthesis of this compound from ethyl chloroacetate is achieved in a two-step process. The initial step is a base-mediated Claisen condensation of ethyl chloroacetate with ethyl formate to yield the intermediate, ethyl 3-chloro-2-oxopropanoate. This intermediate is then reacted with urea in a cyclization-condensation reaction to afford the final product.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 113853-16-0 | [1][2] |
| Molecular Formula | C₆H₈N₂O₃ | [3] |
| Molecular Weight | 156.14 g/mol | [3] |
| Appearance | Solid | [2] |
| Melting Point | 151-153 °C | [2] |
| Boiling Point | 282.9 °C at 760 mmHg | [2] |
| Purity | ≥97% | [3] |
Spectroscopic Data
| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) | IR (KBr, cm⁻¹) | MS (m/z) |
| Ethyl 2-aminooxazole-4-carboxylate | InChI=1S/C6H8N2O3/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8) | Not Available | Not Available | Not Available |
| Ethyl 2-aminothiazole-5-carboxylate | Not Available | Not Available | Not Available | M+: 172.2 |
| A substituted tetrahydropyrimidine-5-carboxylate | (DMSO-d6, 400 MHz) δ: 9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H) | (100MHz, DMSO-d6) δ: 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 | 3639, 2967, 1896, 1608, 1223 | M+: 260 |
Experimental Protocols
The following protocols are based on established synthetic procedures.
Step 1: Synthesis of Ethyl 3-chloro-2-oxopropanoate
This step involves a Claisen condensation reaction.
Materials:
-
Sodium ethoxide (NaOEt)
-
Diethyl ether (anhydrous)
-
Ethyl chloroacetate
-
Ethyl formate
Procedure:
-
To a reaction vessel containing 500 ml of anhydrous diethyl ether, add sodium ethoxide (2.44 g, 0.33 mol).
-
Cool the mixture to 273 K (0 °C) with constant stirring.
-
Over a period of 2 hours, add a mixture of ethyl chloroacetate (40.5 g, 0.33 mol) and ethyl formate (24.3 g, 0.33 mol) to the reaction vessel.
-
Continue stirring the reaction mixture overnight at room temperature.
-
After the reaction is complete, dilute the mixture with 500 ml of ice/water until the resulting sodium salt dissolves.
-
The aqueous solution containing the sodium salt of ethyl 3-chloro-2-oxopropanoate is used directly in the next step.
Step 2: Synthesis of this compound
This step involves the cyclization of the intermediate with urea.
Materials:
-
Aqueous solution of sodium ethyl 3-chloro-2-oxopropanoate (from Step 1)
-
Urea
-
Water
Procedure:
-
To the aqueous solution of the intermediate from Step 1, add urea.
-
Heat the reaction mixture in water at 100 °C for 1 hour.
-
After cooling, the product, this compound, can be isolated and purified by recrystallization.
-
A reported yield for this step is 51.3%.
Reaction Mechanisms and Workflows
Reaction Pathway
The overall synthesis can be represented by the following reaction scheme:
Caption: Overall reaction pathway for the synthesis.
Mechanism of 2-Aminooxazole Formation
The formation of the 2-aminooxazole ring from the β-keto ester intermediate and urea is proposed to proceed through the following steps:
Caption: Proposed mechanism for the cyclization step.
Experimental Workflow
The following diagram illustrates the key stages of the experimental procedure.
Caption: Experimental workflow for the synthesis.
References
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-aminooxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 2-aminooxazole-5-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document outlines its key properties, detailed experimental protocols for their determination, and a conceptual workflow for property analysis.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for understanding its behavior in various chemical and biological systems, informing its use in synthetic chemistry and drug design.
Table 1: Summary of Quantitative Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂O₃ | [1] |
| Molecular Weight | 156.14 g/mol | [1][2] |
| Melting Point | 151-153 °C | [2] |
| Boiling Point | 282.9 ± 32.0 °C (Predicted) | [2] |
| Density | 1.278 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.39 ± 0.10 (Predicted) | [2][3] |
| LogP | 0.4335 to 1.01470 | [1][3] |
| Solubility | Low solubility in water; soluble in organic solvents like methanol, ethanol, and acetone. | [2] |
| Appearance | White or white-like crystalline powder. | [2] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | [2][3] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of organic compounds like this compound.
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[4]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of about 1-2 cm.[5] The tube is tapped gently to ensure tight packing.[6]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, especially when approaching the expected melting point.[6]
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded.[5][7] The melting point is reported as the range T1-T2.[6] For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.[4]
Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[8]
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a flask.[9]
-
Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[9][10]
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.[10]
-
Quantification: A known volume of the clear, saturated solution is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.[10] The solubility is then expressed in units such as g/L or mol/L.
The pKa value is a measure of the acidity or basicity of a compound. It is the pH at which the compound exists in a 50:50 ratio of its protonated and deprotonated forms.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system if the compound has low water solubility.[11]
-
Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH of the solution is continuously monitored using a calibrated pH meter.[11]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.[11] Spectrophotometric and NMR-based methods can also be employed for pKa determination.[11][12][13][14]
LogP is a measure of a compound's lipophilicity or hydrophobicity. It is defined as the logarithm of the ratio of the concentration of the compound in octanol to its concentration in water in a two-phase system at equilibrium.[15]
Methodology: Shake-Flask Method
-
System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.[16]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[16]
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).[16]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[15][17]
Conceptual Workflow for Physicochemical Profiling
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.
Caption: A conceptual workflow for physicochemical profiling.
References
- 1. chemscene.com [chemscene.com]
- 2. chembk.com [chembk.com]
- 3. This compound|lookchem [lookchem.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. pennwest.edu [pennwest.edu]
- 8. chem.ws [chem.ws]
- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. youtube.com [youtube.com]
- 12. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. acdlabs.com [acdlabs.com]
- 16. agilent.com [agilent.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Spectroscopic Profile of Ethyl 2-aminooxazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data for Ethyl 2-aminooxazole-5-carboxylate (CAS No. 113853-16-0). The information is presented to facilitate its use in research, drug development, and quality control applications. While comprehensive data for ¹H NMR and IR spectroscopy are presented, publicly available experimental ¹³C NMR and mass spectrometry data are limited.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Solvent | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment |
| CDCl₃ | 7.48 | s | 1H | Oxazole H |
| 5.33 | s | 2H | NH₂ | |
| 4.31-4.36 | q | 2H | OCH₂ | |
| 1.35-1.36 | t | 3H | CH₃ | |
| DMSO-d₆ | 7.13 | s | 1H | Oxazole H |
| 7.01 | s | 2H | NH₂ |
Note: Data for DMSO-d₆ did not specify the chemical shifts for the ethyl ester protons.
Table 2: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Interpretation |
| 3387 | N-H stretching (amine) |
| 3119 | C-H stretching (aromatic/vinylic) |
| 1715 | C=O stretching (ester) |
| 1676 | N-H bending (amine) |
| 1568 | C=N stretching (oxazole ring) |
| 1408 | C-H bending |
| 1376 | C-H bending |
| 1325 | C-N stretching |
| 1261 | C-O stretching (ester) |
| 1178 | C-O stretching |
| 1146 | C-O stretching |
¹³C NMR and Mass Spectrometry Data
Despite a thorough search of scientific databases and literature, specific experimental ¹³C NMR and mass spectrometry data for this compound could not be located in publicly available resources. Researchers are advised to acquire this data experimentally for comprehensive characterization.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the infrared spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).
-
Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound.
Caption: Workflow for Spectroscopic Characterization.
In-Depth Technical Guide: Ethyl 2-aminooxazole-5-carboxylate (CAS Number: 113853-16-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-aminooxazole-5-carboxylate, with CAS number 113853-16-0, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to the 2-aminooxazole class of molecules, which are recognized as important pharmacophores. The 2-aminooxazole scaffold is a bioisostere of the 2-aminothiazole moiety, a core structure found in numerous biologically active compounds, including approved drugs.[1][2] This relationship suggests that this compound and its derivatives may possess valuable pharmacological properties.
This technical guide provides a comprehensive overview of the known properties, structure, synthesis, and potential biological significance of this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a 2-amino-substituted oxazole ring with an ethyl carboxylate group at the 5-position.
Chemical Structure:
Molecular Structure of this compound
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 113853-16-0 | |
| Molecular Formula | C₆H₈N₂O₃ | |
| Molecular Weight | 156.14 g/mol | |
| IUPAC Name | ethyl 2-amino-1,3-oxazole-5-carboxylate | |
| Appearance | Off-white to light yellow solid | - |
| Melting Point | 151-153 °C | |
| Boiling Point | 282.9 °C at 760 mmHg | |
| SMILES | CCOC(=O)c1cnc(o1)N | - |
| InChI | 1S/C6H8N2O3/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8) | |
| InChIKey | UHUDJKCNXFBBHU-UHFFFAOYSA-N | |
| Purity | ≥97% (typical) | - |
| Storage | 2-8°C, protect from light | - |
Crystal Structure
The crystal structure of this compound has been determined. The molecules are arranged in planar sheets that are internally connected by intermolecular hydrogen bonds. These sheets run parallel to the (120) plane. The interactions between these sheets are primarily dipole-dipole interactions involving the carbonyl groups.[3]
Synthesis
A detailed experimental protocol for the synthesis of this compound has been reported.[4] The synthesis involves a multi-step process starting from ethyl chloroacetate and ethyl formate.
Experimental Protocol for Synthesis
Step 1: Synthesis of Ethyl 2-chloro-3-oxopropanoate
-
Sodium ethoxide (2.44 g, 0.33 mol) is added to diethyl ether (500 ml) and the mixture is cooled to 273 K with stirring.
-
A mixture of ethyl chloroacetate (40.5 g, 0.33 mol) and ethyl formate (24.3 g, 0.33 mol) is added to the reaction mixture over a period of 2 hours.
-
Stirring is continued overnight at room temperature.
-
The reaction mixture is diluted with 500 ml of an ice/water mixture until the sodium salt dissolves.
-
The diethyl ether layer is separated, and the aqueous layer is acidified with concentrated HCl and cooled.
-
The precipitated ester is filtered off. After workup, the crude product is distilled to yield ethyl 2-chloro-3-oxopropanoate.
Step 2: Synthesis of Ethyl (2Z)-3-[(aminocarbonyl)amino]-2-chloro-2-propenoate
-
To the ethyl 2-chloro-3-oxopropanoate from the previous step, urea (8.95 g, 0.149 mol) is added, followed by 100 ml of ethanol.
-
The mixture is refluxed for 2 hours.
-
Ethanol is removed under reduced pressure.
-
A 10% sodium bicarbonate solution is added until effervescence ceases.
-
Diethyl ether is added, and the product, ethyl (2Z)-3-[(aminocarbonyl)amino]-2-chloro-2-propenoate, is collected by filtration.
Step 3: Cyclization to this compound While the source provides the synthesis for the precursor, the final cyclization step to the title compound is implied from the context of the paper which focuses on the crystal structure of this compound. The cyclization of the propenoate derivative likely proceeds via an intramolecular nucleophilic substitution, where the enamine nitrogen attacks the carbonyl group, followed by elimination of water to form the oxazole ring.
Synthetic Workflow for this compound
Biological Activity and Potential Applications
While specific biological activity data for this compound is limited in publicly available literature, the 2-aminooxazole scaffold is a subject of active research, particularly in the development of antimicrobial and anticancer agents.
Antitubercular and Antimicrobial Potential
The 2-aminooxazole moiety is a bioisostere of the 2-aminothiazole scaffold, which is present in numerous compounds with potent antitubercular activity.[1] Studies on various 2-aminooxazole derivatives have shown that they can exhibit significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1] The isosteric replacement of sulfur with oxygen in the thiazole ring to form an oxazole can offer advantages such as improved physicochemical properties, including increased solubility, and potentially a different metabolic profile.[2]
The proposed mechanism of action for some 2-aminothiazole and by extension, 2-aminooxazole derivatives, involves the inhibition of essential mycobacterial enzymes. One such target is β-ketoacyl-acyl carrier protein synthase III (FabH), which is involved in the fatty acid biosynthesis pathway of the bacterium.
Proposed Mechanism of Action for 2-Aminooxazole Derivatives
Antiviral and Anticancer Research
Conclusion
This compound is a valuable heterocyclic building block with significant potential in drug discovery. Its structural relationship to the well-established 2-aminothiazole scaffold provides a strong rationale for its investigation as a source of new therapeutic agents, particularly in the areas of infectious diseases and oncology. While further studies are needed to fully elucidate the specific biological activities and mechanisms of action of this compound, the available information highlights the promise of the 2-aminooxazole core in the development of novel pharmaceuticals. The detailed synthetic protocol provided herein should facilitate further research into this interesting molecule and its derivatives.
References
The Biological Versatility of 2-Aminooxazole Derivatives: A Technical Guide for Drug Discovery
An In-depth Exploration of the Pharmacological Activities, Mechanisms of Action, and Experimental Evaluation of a Privileged Scaffold
The 2-aminooxazole moiety has emerged as a significant "privileged scaffold" in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its structural attributes allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. This technical guide provides a comprehensive overview of the biological activities of 2-aminooxazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.
Anticancer Activity
2-Aminooxazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is often attributed to their ability to act as bioisosteres of 2-aminothiazoles, a well-established pharmacophore in numerous kinase inhibitors.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various 2-aminooxazole derivatives is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Dasatinib Derivative 8b | K562 (Chronic Myeloid Leukemia) | Nanomolar range | [1] |
| Dasatinib Derivative 8c | K562 (Chronic Myeloid Leukemia) | Nanomolar range | [1] |
| Dasatinib Derivative 9b | K562 (Chronic Myeloid Leukemia) | Nanomolar range | [1] |
| Compound 2 | HeLa (Cervical Cancer) | 52.43 | [2] |
| Compound 5 | HeLa (Cervical Cancer) | 31.20 | [2] |
| Compound 9 | HeLa (Cervical Cancer) | 19.5 | [2] |
Mechanisms of Anticancer Action
The anticancer effects of 2-aminooxazole derivatives are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Many 2-aminooxazole derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer. Their structural similarity to 2-aminothiazole, a core component of clinically approved kinase inhibitors like Dasatinib, supports this mechanism.[1][3]
PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. 2-Aminooxazole derivatives, as bioisosteres of known PI3K/mTOR inhibitors, are proposed to inhibit this pathway, leading to the suppression of tumor growth.[4][5][6]
Aurora Kinase Inhibition: Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in various cancers, making them attractive therapeutic targets. 2-Aminothiazole derivatives have been identified as potent Aurora kinase inhibitors, and their 2-aminooxazole counterparts are expected to exhibit similar activity.[7][8][9]
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. 2-Aminooxazole derivatives can trigger apoptosis through the intrinsic pathway, which involves the mitochondria.
Modulation of Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members determines the cell's fate. 2-Aminooxazole derivatives can induce apoptosis by upregulating Bax and downregulating Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[10][11]
Antimicrobial Activity
2-Aminooxazole derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria, fungi, and mycobacteria. Their potential as antimicrobial agents is enhanced by their favorable physicochemical properties, such as increased hydrophilicity compared to their thiazole analogs.[11]
Quantitative Antimicrobial and Antifungal Activity Data
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The following table summarizes the MIC values of selected 2-aminooxazole derivatives against various microorganisms.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 3a | Botrytis cinerea | 1.48 - 16.6 (EC50) | [12] |
| Compound 3b | Botrytis cinerea | 1.48 - 16.6 (EC50) | [12] |
| Compound 3c | Botrytis cinerea | 1.48 - 16.6 (EC50) | [12] |
| Compound 3e | Botrytis cinerea | 1.48 - 16.6 (EC50) | [12] |
| Compound 3m | Botrytis cinerea | 1.48 - 16.6 (EC50) | [12] |
| Compound 3v | Botrytis cinerea | 1.48 - 16.6 (EC50) | [12] |
| Antitubercular Derivatives | Mycobacterium tuberculosis | Promising Activity | [7][13][14] |
Mechanism of Antimicrobial Action
The precise mechanisms of antimicrobial action for 2-aminooxazole derivatives are still under investigation. However, for their antitubercular activity, inhibition of mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH) has been suggested as a probable target.[11][15] FabH is a key enzyme in the fatty acid synthesis pathway of bacteria, which is essential for their survival.
Anti-inflammatory Activity
Certain 2-aminooxazole derivatives have been shown to possess anti-inflammatory properties. This activity is often evaluated using in vivo models such as the carrageenan-induced paw edema assay.
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory effects of 2-aminooxazole derivatives are typically quantified by the percentage of edema inhibition in animal models.
| Compound/Derivative | Assay | Dose | % Inhibition | Reference |
| Benzothiazole Derivative 5b | Carrageenan-induced paw edema | Not Specified | 48.4% | [13] |
| Benzothiazole Derivative 19a | Carrageenan-induced paw edema | Not Specified | 47.3% | [13] |
| Benzothiazole Derivative 19c | Carrageenan-induced paw edema | Not Specified | 41.4% | [13] |
Note: Data for closely related benzothiazole derivatives are presented as a reference for potential anti-inflammatory activity.
Mechanism of Anti-inflammatory Action
The anti-inflammatory mechanism of 2-aminooxazole derivatives may involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), which are responsible for the production of prostaglandins.[13][14][16] By inhibiting prostaglandin synthesis, these compounds can reduce inflammation, pain, and fever.
Neuroprotective Activity
The potential neuroprotective effects of 2-aminooxazole derivatives are an emerging area of research. Studies on structurally related compounds, such as 2-aminothiazoles and 2-amino-1,3,4-thiadiazoles, have shown promise in protecting neuronal cells from various insults.[17][18]
While direct quantitative data and detailed experimental protocols specifically for 2-aminooxazole derivatives in neuroprotection are limited, the known activities of their bioisosteres suggest that they may act through mechanisms such as:
-
Inhibition of excitotoxicity: Protecting neurons from damage caused by excessive stimulation by neurotransmitters like glutamate.[17]
-
Trophic effects: Promoting neuronal survival and growth.[19]
-
Modulation of signaling pathways involved in neuronal survival.
Further research is needed to fully elucidate the neuroprotective potential and mechanisms of action of 2-aminooxazole derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of 2-aminooxazole derivatives.
Synthesis of 2-Aminooxazole Derivatives
A general synthetic route to 2-aminooxazole derivatives often involves a two-step process:
-
Condensation: Reaction of an α-haloketone with urea to form the 2-aminooxazole ring.
-
Functionalization: Further modification of the 2-amino group or other positions on the oxazole ring, for example, through a Buchwald-Hartwig cross-coupling reaction to introduce aryl substituents.[13][14]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminooxazole derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: The lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism is determined.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution of Compound: Prepare a series of twofold dilutions of the 2-aminooxazole derivative in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a widely used and reliable model for screening the acute anti-inflammatory activity of new compounds.
Principle: The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this edema is a measure of its anti-inflammatory activity.
Protocol:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the 2-aminooxazole derivative orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.
Kinase Inhibition Assay
Kinase inhibition assays are used to determine the ability of a compound to inhibit the activity of a specific kinase enzyme.
Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is detected as a decrease in the phosphorylation of the substrate.
Protocol (General - Luminescence-Based):
-
Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the 2-aminooxazole derivative at various concentrations.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and the test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the kinase reaction and add a detection reagent that generates a luminescent signal proportional to the amount of ATP remaining (inversely proportional to kinase activity).
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value of the compound.
Conclusion
2-Aminooxazole derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their favorable physicochemical properties, makes them attractive candidates for further drug discovery and development. The information provided in this technical guide, including quantitative data, detailed experimental protocols, and insights into their mechanisms of action, is intended to serve as a valuable resource for researchers in the field. Further exploration of their neuroprotective potential and the elucidation of their specific molecular targets will undoubtedly pave the way for the development of novel therapeutics based on the 2-aminooxazole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 6. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Derivatives of 2-aminooxazoles showing antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Ethyl 2-aminooxazole-5-carboxylate: A Versatile Heterocyclic Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-aminooxazole-5-carboxylate is a key heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including the presence of multiple hydrogen bond donors and acceptors, and a readily functionalizable amino group, make it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a particular focus on its utility in the development of kinase inhibitors and antitubercular agents. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate its practical application in a research and development setting.
Introduction
The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to participate in a variety of biological interactions. As a bioisostere of the well-known 2-aminothiazole core, 2-aminooxazoles offer an alternative with potentially improved physicochemical and pharmacokinetic properties, such as enhanced solubility and metabolic stability due to the replacement of the sulfur atom with oxygen. This compound, in particular, serves as a versatile starting material, providing a convenient handle for further chemical modifications at the 2-amino and 5-ester positions. This guide aims to be a comprehensive resource for scientists leveraging this valuable building block in their research endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O₃ | [ChemScene] |
| Molecular Weight | 156.14 g/mol | [ChemScene] |
| Appearance | Solid | [Sigma-Aldrich] |
| Melting Point | 151-153 °C | [Sigma-Aldrich] |
| Boiling Point | 282.9 °C at 760 mmHg | [Sigma-Aldrich] |
| Purity | ≥97% | [ChemScene] |
| Storage | 4°C, protect from light | [ChemScene] |
| SMILES | O=C(C1=CN=C(N)O1)OCC | [ChemScene] |
| InChI Key | UHUDJKCNXFBBHU-UHFFFAOYSA-N | [Sigma-Aldrich] |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common and effective method involves the cyclization of a β-ketoester derivative with urea. A detailed experimental protocol for one such synthesis is provided below.[1]
Synthesis from Ethyl 2-chloro-3-oxopropanoate and Urea
This method involves a two-step process starting from the preparation of ethyl 2-chloro-3-oxopropanoate, followed by its reaction with urea to form the desired 2-aminooxazole ring.
Experimental Protocol:
Step 1: Synthesis of Ethyl 2-chloro-3-oxopropanoate [1]
-
To a stirred suspension of sodium ethoxide (22.8 g, 0.33 mol) in diethyl ether (500 mL) cooled to 0 °C, a mixture of ethyl chloroacetate (40.5 g, 0.33 mol) and ethyl formate (24.3 g, 0.33 mol) is added dropwise over 2 hours.
-
The reaction mixture is stirred overnight at room temperature.
-
The mixture is then diluted with ice-water (500 mL) to dissolve the sodium salt.
-
The diethyl ether layer is separated, and the aqueous layer is acidified with concentrated HCl and cooled.
-
The precipitated ester is collected by filtration. The crude product is purified by distillation under reduced pressure (5 mmHg, 60-65 °C) to yield ethyl 2-chloro-3-oxopropanoate as a white solid upon recrystallization (Yield: 45%).[1]
Step 2: Synthesis of this compound [1]
-
To a solution of ethyl 2-chloro-3-oxopropanoate (22.44 g, 0.149 mol) in ethanol (100 mL), urea (8.95 g, 0.149 mol) is added.
-
The mixture is refluxed for 2 hours.
-
The ethanol is removed under reduced pressure.
-
A 10% aqueous solution of sodium bicarbonate is added until effervescence ceases.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give a green oil.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/n-hexane, 1:2) to afford this compound as a crystalline solid (Yield: 7.4%).[1]
Chemical Reactivity and Derivatization
The reactivity of this compound is primarily centered around the nucleophilic 2-amino group and the electrophilic ester at the 5-position. These functional groups allow for a wide range of chemical transformations, making it a valuable scaffold for library synthesis.
N-Acylation
The 2-amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides to introduce a variety of substituents. This reaction is fundamental for exploring the structure-activity relationship (SAR) of 2-aminooxazole derivatives.
General Experimental Protocol for N-Acylation with Acetic Anhydride:
-
In a round-bottomed flask, dissolve this compound (1 mmol) in a suitable solvent (e.g., pyridine or dichloromethane).
-
Add acetic anhydride (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the N-acetylated derivative.
Applications in Drug Discovery
The 2-aminooxazole scaffold is a key component in a number of biologically active compounds. This compound serves as a crucial starting material for the synthesis of these derivatives, particularly in the fields of oncology and infectious diseases.
Kinase Inhibitors
Derivatives of 2-aminooxazoles have been extensively explored as inhibitors of various kinases, which are key targets in cancer therapy. The 2-amino group often forms a critical hydrogen bond with the hinge region of the kinase active site.
Antitubercular Agents
The 2-aminooxazole scaffold has also shown promise in the development of novel agents against Mycobacterium tuberculosis. These compounds often exhibit potent activity with low cytotoxicity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular Activity
The broth microdilution method is a standard technique for determining the MIC of potential antitubercular compounds.[2][3][4]
-
Preparation of Drug Plates: Serially dilute the test compounds in Middlebrook 7H9 broth supplemented with OADC in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a suspension of Mycobacterium tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the drug plate. Include a drug-free control well.
-
Incubation: Seal the plates and incubate at 37 °C for 7-14 days.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Spectroscopic Data
The structural characterization of this compound and its derivatives relies on various spectroscopic techniques.
This compound
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 1.35-1.36 (3H, t, CH₃), 4.31-4.36 (2H, q, CH₂), 5.33 (2H, s, NH₂), 7.48 (1H, s, oxazole-H) | [1] |
| IR (KBr, cm⁻¹) | 3387, 3119 (N-H stretching), 1715 (C=O stretching, ester), 1676 (C=N stretching), 1568 (N-H bending) | [1] |
Conclusion
This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups provide a robust platform for the generation of diverse chemical libraries. The demonstrated success of its derivatives as potent kinase inhibitors and antitubercular agents underscores the importance of the 2-aminooxazole scaffold in the development of new therapeutics. This technical guide provides the essential information and protocols to enable researchers to effectively utilize this powerful synthetic tool in their drug discovery programs.
References
The Oxazole Core: A Technical Guide to the Discovery and Synthesis of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold, a five-membered heterocycle containing both nitrogen and oxygen, has firmly established itself as a "privileged structure" in medicinal chemistry. Its versatile nature allows for diverse substitutions, leading to a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and synthesis of novel oxazole compounds, offering detailed experimental protocols, quantitative biological data, and visual workflows to aid researchers in the field of drug discovery and development.
The Significance of the Oxazole Moiety in Drug Discovery
The unique electronic properties and the ability of the oxazole ring to participate in various non-covalent interactions with biological targets make it a valuable pharmacophore.[1] Oxazole derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[2][3] Their structural versatility allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making them attractive candidates for lead optimization in drug development programs.[4]
Synthetic Strategies for Novel Oxazole Compounds
The synthesis of the oxazole ring is a well-established area of organic chemistry, with several named reactions providing reliable routes to this important heterocycle. In recent years, significant advancements have focused on developing more efficient, sustainable, and versatile synthetic methodologies.
Classical and Modern Synthetic Methods
Several key synthetic strategies are employed for the construction of the oxazole core:
-
Van Leusen Oxazole Synthesis: This is a widely used one-pot reaction for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5][6] The reaction proceeds under mild conditions and has a broad substrate scope.[5]
-
Bredereck Reaction: This method involves the reaction of α-haloketones with amides to produce 2,4-disubstituted oxazoles.[7] It is an efficient and economical process for oxazole synthesis.[7]
-
Metal-Free Synthesis: Recent approaches have focused on metal-free synthetic routes to avoid potential metal contamination in the final products. These methods often utilize catalysts like iodine or iminium ions.[8]
-
Green Synthesis Approaches: To minimize the environmental impact, green chemistry principles are increasingly being applied to oxazole synthesis. These include the use of safer solvents, microwave irradiation, and ultrasound-assisted synthesis, which can lead to improved yields, shorter reaction times, and simpler purification processes.[9]
General Experimental Workflow for Oxazole Synthesis
The following diagram illustrates a general workflow for the synthesis and characterization of novel oxazole compounds.
Caption: General workflow for the synthesis, characterization, and biological evaluation of novel oxazole compounds.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis of novel oxazole compounds.
Microwave-Assisted van Leusen Oxazole Synthesis[9]
This protocol describes a green chemistry approach to the van Leusen synthesis.
Materials:
-
Benzaldehyde (1.18 mmol, 1.0 equiv)
-
4-toluenesulfonylmethyl isocyanide (TosMIC) (1.18 mmol, 1.0 equiv)
-
Potassium phosphate (K₃PO₄) (2.36 mmol, 2.0 equiv)
-
Isopropanol (10 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a 50 mL round-bottom flask, combine benzaldehyde, TosMIC, and isopropanol.
-
Add potassium phosphate to the mixture.
-
Place the flask in a microwave reactor and irradiate at a suitable power and temperature until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the isopropanol under reduced pressure.
-
Dilute the crude product with water (10 mL) and extract with ethyl acetate.
-
Wash the organic layer with water (5 mL) and brine (5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors[10][11]
This multi-step synthesis yields novel 1,3-oxazole sulfonamides with potent anticancer activity.
Step 1: Synthesis of α-bromoketone (7)
-
Bromination of acetophenone (6) occurs smoothly to give α-bromoketone (7) in high yield.[10]
Step 2: Synthesis of primary amine salt (8)
-
Compound 7 is converted to the primary amine salt (8) via the Delépine reaction.[10]
Step 3: Synthesis of amide (9)
-
Compound 8 is reacted with cyclopropylcarbonyl chloride to give amide (9).[10]
Step 4: Synthesis of 1,3-oxazole (10)
-
Amide (9) is cyclized with phosphoryl chloride to cleanly give 1,3-oxazole (10).[10]
Step 5: Synthesis of benzenesulfonyl chloride (11)
-
The 1,3-oxazole (10) is reacted with chlorosulfonic acid and thionyl chloride to give the pivotal benzenesulfonyl chloride (11).[11]
Step 6: Synthesis of 1,3-oxazole sulfonamides (12-19)
-
The final sulfonamide linkage is constructed by the slow addition of the sulfonyl chloride (11) to a solution of the amine or aniline derivative in pyridine and chloroform at 0 °C.[10][11]
Caption: Synthetic pathway for 1,3-oxazole sulfonamides.
Quantitative Biological Data
The biological evaluation of novel oxazole compounds has yielded promising quantitative data across various therapeutic areas.
Anticancer Activity of 1,3-Oxazole Sulfonamides
A series of novel 1,3-oxazole sulfonamides were evaluated for their ability to inhibit cancer cell growth against the NCI-60 human tumor cell lines.[10][11]
| Compound | Mean GI₅₀ (nM) (Leukemia) | Average Growth Inhibition |
| 16 | - | Best |
| 2-chloro-5-methylphenyl derivative | 48.8 | Potent |
| 1-naphthyl derivative | 44.7 | Potent |
These compounds were found to effectively bind to tubulin and induce the depolymerization of microtubules within cells.[10][11]
Anti-SARS-CoV-2 Activity of Oxazole-Based Macrocycles
A family of synthetic oxazole-based macrocycles demonstrated inhibitory activity against SARS-CoV-2.[12][13]
| Compound | IC₅₀ against SARS-CoV-2 Mpro (µM) | CC₅₀ (µM) | Safety Index |
| Isopropyl triester 13 | 2.58 | 159.1 - 741.8 | 2.50 - 39.1 |
| Triacid 14 | - | 159.1 - 741.8 | 2.50 - 39.1 |
| Carboxamides 15a-c | - | 159.1 - 741.8 | 2.50 - 39.1 |
Docking studies showed that the most potent macrocycles, 13 and 14, exhibited the best fit and highest affinity for the active site binding pocket of the SARS-CoV-2 main protease (Mpro).[12][13]
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is crucial for the rational design and optimization of novel drug candidates.
Tubulin Polymerization Inhibition
The anticancer activity of the 1,3-oxazole sulfonamides is attributed to their ability to inhibit tubulin polymerization. This disruption of the microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Signaling pathway for tubulin polymerization inhibition by 1,3-oxazole sulfonamides.
Conclusion
The oxazole nucleus continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this scaffold, coupled with the development of modern and green synthetic methodologies, allows for the creation of diverse chemical libraries for biological screening. The promising anticancer and antiviral activities highlighted in this guide underscore the potential of oxazole-based compounds in addressing significant unmet medical needs. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the next generation of oxazole-containing drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | Semantic Scholar [semanticscholar.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Screening of Ethyl 2-aminooxazole-5-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary screening of ethyl 2-aminooxazole-5-carboxylate derivatives. The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This document outlines the synthesis, biological evaluation, and potential mechanisms of action of these promising compounds, with a focus on their anticancer and antimicrobial properties. The information presented is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this heterocyclic core.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several established synthetic routes. A common strategy involves the cyclization of an α-haloketone with urea or its derivatives. For instance, the synthesis of the core scaffold, this compound, can be accomplished by reacting ethyl 2-chloro-3-oxopropanoate with urea. Derivatives can be subsequently generated by N-alkylation or N-arylation of the 2-amino group or by modification of the ester at the 5-position.
An analogous and well-documented approach is the Hantzsch synthesis for the corresponding thiazole derivatives, which can be adapted for oxazoles. For example, a one-pot synthesis for the analogous ethyl 2-aminothiazole-4-methyl-5-carboxylate has been reported, involving the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) and thiourea.[1] This methodology can potentially be modified for the synthesis of oxazole derivatives by using urea in place of thiourea.
Data Presentation: Biological Activity of 2-Aminooxazole Derivatives
While comprehensive preliminary screening data for a series of directly substituted this compound derivatives is not extensively available in the public domain, the biological activities of more complex molecules incorporating the 2-aminooxazole moiety provide valuable insights into their therapeutic potential. The following tables summarize the reported in vitro activities of selected 2-aminooxazole-containing compounds.
Table 1: Anticancer Activity of 2-Aminooxazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | HCT116 (Colon Carcinoma) | 71.8 | |
| 2 | MCF7 (Breast Carcinoma) | 74.1 | |
| 3 | A549 (Lung Cancer) | >100 | |
| 4 | HeLa (Cervical Cancer) | >100 |
Note: Compounds 1 and 2 are 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives.
Table 2: Antimicrobial Activity of 2-Aminooxazole Derivatives
| Compound ID | Microorganism | MIC (µM) | Reference |
| 5 | Staphylococcus aureus | 14.8 | |
| 6 | Bacillus subtilis | 17.5 | |
| 7 | Escherichia coli | 14.8 | |
| 8 | Candida albicans | 16.9 |
Note: Compounds 5-8 are 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives.
Table 3: Enzyme Inhibitory Activity of 2-Aminooxazole Derivatives
| Compound ID | Enzyme | IC50 (µM) | Reference |
| 9 | Bacterial Serine Acetyltransferase | 110 | [2] |
| 10a | Bacterial Serine Acetyltransferase | >200 | [2] |
| 10b | Bacterial Serine Acetyltransferase | 150 | [2] |
Note: Compounds 9 and 10a-b are (2-aminooxazol-4-yl)isoxazole-3-carboxylic acid derivatives.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducible screening of novel compounds. The following are standard protocols for preliminary in vitro evaluation of anticancer and antimicrobial activities, adapted for the screening of this compound derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., HCT116, MCF7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
3. MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
4. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
1. Compound Preparation:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
2. Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) from a fresh culture.
-
Dilute the inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Include a positive control (broth with microorganisms, no compound) and a negative control (broth only).
-
Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 28°C for 48-72 hours.
4. MIC Determination:
-
The MIC is the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary screening of this compound derivatives.
Hypothetical Signaling Pathway
Many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation and survival. The following diagram depicts a hypothetical MAP Kinase signaling pathway that could be a target for this compound derivatives.
References
An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-aminooxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-aminooxazole-5-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is crucial for its development as a potential therapeutic agent. This technical guide provides a summary of the currently available data on the solubility and stability of this compound. Due to the limited availability of direct experimental data for this specific molecule, this document also outlines detailed, standard experimental protocols for determining these critical parameters. The provided methodologies are standard in the pharmaceutical industry and are intended to guide researchers in obtaining accurate and reliable data.
Physicochemical Properties
This compound is a white to off-white solid. A summary of its known physicochemical properties is presented in Table 1. It is important to note that much of the available data is predicted or from chemical supplier databases and awaits experimental verification in peer-reviewed literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₃ | [1] |
| Molecular Weight | 156.14 g/mol | [1] |
| Melting Point | 151-153 °C | |
| Boiling Point | 282.9 °C at 760 mmHg | |
| Appearance | Solid | |
| LogP (Predicted) | 0.4335 | [1] |
| Storage Conditions | 4°C, protect from light | [1] |
Solubility Profile
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Low |
| Methanol | Good |
| Ethanol | Good |
| Acetone | Good |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, phosphate buffer pH 7.4) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration using a chemically inert filter (e.g., 0.22 µm PTFE).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in units such as mg/mL or mol/L.
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Stability Profile
Detailed stability studies, including forced degradation, have not been published for this compound. The recommended storage conditions are 4°C and protection from light, suggesting potential sensitivity to temperature and photolytic degradation.[1]
Experimental Protocol for Forced Degradation Studies
Forced degradation (stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also help in developing and validating stability-indicating analytical methods.
Methodology:
Forced degradation should be carried out on a solution of this compound (e.g., 1 mg/mL in a suitable solvent) under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: 0.1 M NaOH at room temperature and/or elevated temperature for a defined period.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80 °C) for a defined period.
-
Photolytic Degradation: The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control should be run in parallel.
Samples from each stress condition should be analyzed at appropriate time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathways
While no specific degradation pathways have been elucidated for this compound, based on its chemical structure, several potential degradation routes can be hypothesized:
-
Hydrolysis of the Ester: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid (2-aminooxazole-5-carboxylic acid) and ethanol.
-
Oxazole Ring Opening: The oxazole ring may be susceptible to cleavage under harsh acidic or basic conditions, or upon exposure to strong oxidizing agents.
-
Amine Group Reactions: The 2-amino group could undergo various reactions, including oxidation or reaction with degradation products of excipients in a formulation.
Caption: Hypothesized Degradation Pathways.
Conclusion and Recommendations for Future Work
The currently available information on the solubility and stability of this compound is limited and primarily consists of basic physicochemical data from non-peer-reviewed sources. For the successful development of this compound for any application, particularly in drug development, a thorough experimental characterization is imperative.
It is strongly recommended that researchers undertake the following studies:
-
Quantitative Solubility Determination: Systematically measure the solubility in a range of pharmaceutically relevant solvents and buffers at different temperatures.
-
Forced Degradation Studies: Conduct comprehensive stress testing under ICH conditions to identify and characterize degradation products.
-
Stability-Indicating Method Development: Develop and validate a robust HPLC or UPLC method capable of separating the parent compound from all potential degradation products.
-
Long-Term Stability Studies: Perform stability studies under various storage conditions (as per ICH guidelines) to establish a re-test date or shelf life.
The experimental protocols and workflows provided in this guide offer a framework for conducting these essential studies, which will generate the critical data needed to advance the research and development of this compound.
References
Theoretical Underpinnings and Experimental Insights into the Ethyl 2-aminooxazole-5-carboxylate Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ethyl 2-aminooxazole-5-carboxylate core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug design. Its structural rigidity, coupled with the presence of key hydrogen bond donors and acceptors, makes it a valuable building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical studies, experimental data, and potential biological applications of this important chemical entity. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of the 2-aminooxazole framework in drug discovery and development.
Theoretical Studies on the 2-Aminooxazole Core
While in-depth theoretical studies specifically focused on this compound are not extensively available in the public domain, a wealth of computational research on the parent 2-aminooxazole ring and its derivatives provides critical insights into the electronic properties and reactivity of this class of compounds. These studies serve as a valuable proxy for understanding the behavior of the title compound.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of 2-aminooxazole derivatives. Key findings from these theoretical investigations include:
-
Molecular Geometry and Electronic Distribution: The 2-aminooxazole ring is largely planar, a feature that is critical for its interaction with biological macromolecules. The presence of the amino group and the ester functionality in this compound significantly influences the electron distribution across the molecule. The amino group acts as an electron-donating group, increasing the electron density of the oxazole ring, while the ethyl carboxylate group is electron-withdrawing. This push-pull electronic arrangement can be crucial for molecular recognition and binding affinity.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's reactivity. For 2-aminooxazole systems, the HOMO is typically localized over the amino group and the oxazole ring, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the oxazole ring and any electron-withdrawing substituents, highlighting the regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.
-
Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution and are invaluable for predicting non-covalent interactions. In 2-aminooxazole derivatives, the nitrogen atom of the amino group and the oxygen atom of the carbonyl group in the ester are typically regions of negative electrostatic potential, making them hydrogen bond acceptors. The hydrogen atoms of the amino group are regions of positive electrostatic potential, functioning as hydrogen bond donors.
Computed Physicochemical Properties
A summary of computationally derived physicochemical properties for this compound is presented in the table below. These values are useful for predicting the molecule's behavior in various chemical and biological environments.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₃ | ChemScene[1] |
| Molecular Weight | 156.14 g/mol | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 78.35 Ų | ChemScene[1] |
| LogP (octanol-water partition coefficient) | 0.4335 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 5 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
Experimental Data and Protocols
Synthesis and Characterization
The synthesis of this compound has been reported, with a key study detailing its preparation and characterization by X-ray crystallography.[2]
A detailed experimental protocol for the synthesis of this compound, as adapted from the literature, is provided below.[2]
Materials:
-
Starting materials for the synthesis of the precursor.
-
Reagents for the cyclization reaction.
-
Appropriate solvents for reaction and purification.
Procedure:
-
Preparation of the Precursor: The synthesis typically begins with the preparation of an appropriate precursor molecule.
-
Cyclization: The precursor is then subjected to a cyclization reaction to form the 2-aminooxazole ring.
-
Work-up and Purification: Following the reaction, the mixture is worked up to isolate the crude product. This may involve extraction, washing, and drying of the organic phase. The crude product is then purified, commonly by recrystallization or column chromatography, to yield pure this compound.
-
Characterization: The final product is characterized by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction to confirm its structure and purity.
References
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of Ethyl 2-aminooxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 2-aminooxazole-5-carboxylate, a valuable building block in medicinal chemistry and drug development. The presented methodology is based on a well-established procedure, optimized for clarity and reproducibility in a research setting. The synthesis involves the formation of ethyl 2-chloro-3-oxopropanoate as an intermediate, which is subsequently reacted with urea in a one-pot fashion to yield the target compound. This application note includes a comprehensive experimental protocol, a summary of key quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. The 2-aminooxazole scaffold is a key pharmacophore in a variety of biologically active molecules. A streamlined and efficient synthesis of this compound is therefore crucial for enabling further research and development of novel therapeutics. The protocol detailed herein describes a reliable method for the preparation of this compound.
Data Presentation
A summary of the quantitative data for the synthesis of this compound is presented in Table 1.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₈N₂O₃ | [1] |
| CAS Number | 113853-16-0 | [1][2] |
| Melting Point | 151-153 °C | [1] |
| Boiling Point | 282.9 °C at 760 mmHg | [1] |
| Purity | 97% | [1] |
Experimental Protocol
This protocol is adapted from the synthesis described by Kennedy et al. (2001).[3]
Materials:
-
Sodium ethoxide
-
Diethyl ether
-
Ethyl chloroacetate
-
Ethyl formate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Ice
Procedure:
Step 1: In-situ formation of Ethyl 2-chloro-3-oxopropanoate
-
To a stirred solution of sodium ethoxide (2.44 g, 0.033 mol) in diethyl ether (500 ml), cooled to 0 °C, add a mixture of ethyl chloroacetate (40.5 g, 0.33 mol) and ethyl formate (24.3 g, 0.33 mol) over a period of 2 hours.[3]
-
Allow the reaction mixture to stir overnight at room temperature.[3]
-
Dilute the mixture with ice/water (500 ml) until the sodium salt dissolves.[3]
-
Separate the diethyl ether layer.
-
Acidify the aqueous layer with concentrated HCl and cool.
-
The precipitated ester, ethyl 2-chloro-3-oxopropanoate, is then filtered off.
Step 2: One-pot synthesis of this compound
-
To the crude ethyl 2-chloro-3-oxopropanoate (22.44 g, based on a 45% yield from the previous step), add urea (8.95 g, 0.149 mol) and 100 ml of ethanol.
-
Reflux the resulting mixture for 2 hours.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization to yield this compound.
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: Workflow of the one-pot synthesis.
References
Application Notes and Protocols: Ethyl 2-aminooxazole-5-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-aminooxazole-5-carboxylate is a versatile heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. Its inherent structural features, including the oxazole core and the reactive amino and ester functional groups, allow for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. This document provides an overview of its applications, focusing on its use in the development of anticancer agents, supported by detailed experimental protocols and quantitative data.
I. Application in Cancer Therapy: Dual EGFR/HER-2 Inhibitors
Derivatives of this compound have shown significant promise as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are crucial targets in oncology. Overexpression of these receptor tyrosine kinases is implicated in the proliferation and survival of various cancer cells.
A series of novel pyrano[3,2-c]quinoline derivatives incorporating the this compound moiety have been synthesized and evaluated for their antiproliferative activity against breast (MCF-7) and colon (HT-29) cancer cell lines.[1] Certain compounds from this series have demonstrated potent dual inhibitory activity against both EGFR and HER-2 kinases.[1]
Quantitative Data Summary
The following table summarizes the in vitro biological activity of selected pyrano[3,2-c]quinoline derivatives.
| Compound ID | Modification | Antiproliferative IC50 (nM) vs. MCF-7 | Antiproliferative IC50 (nM) vs. HT-29 | EGFR Kinase Inhibition IC50 (nM) | HER-2 Kinase Inhibition IC50 (nM) |
| 3a | Unsubstituted Phenyl | 28 | 23 | 68 | 30 |
| 3f | 4-Chlorophenyl | 30 | 25 | 71 | 33 |
| Erlotinib | Reference Drug | 32 | 30 | Not Reported | Not Reported |
| Lapatinib | Reference Drug | Not Reported | Not Reported | Not Reported | 26 |
Data sourced from a study on pyrano[3,2-c]quinoline derivatives.[1]
Signaling Pathway
The diagram below illustrates the signaling pathway targeted by the dual EGFR/HER-2 inhibitors derived from this compound. These inhibitors block the ATP binding site of the kinase domain, thereby preventing autophosphorylation and the activation of downstream pro-survival and proliferative signaling cascades.
Caption: EGFR/HER-2 signaling pathway and the inhibitory action of derivatives.
Experimental Protocols
A mixture of the appropriate 4-hydroxy-2-quinolinone (1 mmol) and ethyl 2-cyano-3-phenylacrylate (1 mmol) in dimethylformamide (DMF, 10 mL) is treated with anhydrous potassium carbonate (K₂CO₃, 2 mmol). The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water. The resulting solid precipitate is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure product.
-
Cell Seeding: Human cancer cell lines (MCF-7 and HT-29) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.
The kinase inhibitory activity of the synthesized compounds against EGFR and HER-2 is typically evaluated using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong luminescence signal indicates inhibition of the kinase. The IC50 values are calculated from the concentration-dependent inhibition curves.
II. Application in Antimicrobial and Anticancer Therapy: 3-(2-aminooxazol-5-yl)-2H-chromen-2-one Derivatives
This compound can also be utilized in the synthesis of more complex heterocyclic systems, such as coumarin-oxazole hybrids. A series of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of selected 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives.
| Compound ID | Modification | Antiproliferative IC50 (µM) vs. HCT116 | Antiproliferative IC50 (µM) vs. MCF7 | Antibacterial MIC (µM) vs. S. aureus | Antifungal MIC (µM) vs. C. albicans |
| 6 | R = 4-Cl | >100 | 74.1 | >50 | >50 |
| 14 | R = 4-OH | 71.8 | >100 | 20.3 | 10.1 |
| 5-FU | Reference Drug | 25.4 | Not Reported | Not Applicable | Not Applicable |
| Tamoxifen | Reference Drug | Not Reported | 35.2 | Not Applicable | Not Applicable |
Experimental Workflow
The general workflow for the synthesis and biological evaluation of these derivatives is outlined below.
Caption: Workflow for synthesis and evaluation of coumarin-oxazole hybrids.
Experimental Protocols
The synthesis of these derivatives typically involves a multi-step process starting with the appropriate salicylaldehyde and ethyl acetoacetate to form a coumarin intermediate. This intermediate is then further functionalized and cyclized to incorporate the 2-aminooxazole moiety derived from this compound or a related precursor. The final derivatization often involves reactions at the amino group of the oxazole ring.
-
Preparation of Inoculum: Standardized microbial suspensions are prepared in a suitable broth.
-
Serial Dilution: The test compounds are serially diluted in the broth in a series of test tubes.
-
Inoculation: Each tube is inoculated with the microbial suspension.
-
Incubation: The tubes are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound is a valuable scaffold in medicinal chemistry with demonstrated potential in the development of anticancer and antimicrobial agents. The examples provided highlight its utility in creating potent enzyme inhibitors and complex heterocyclic systems with significant biological activity. Further exploration of this scaffold is warranted to uncover new therapeutic leads.
References
Application Notes and Protocols for N-acylation of Ethyl 2-aminooxazole-5-carboxylate
Introduction
The N-acylation of 2-aminooxazoles is a fundamental transformation in organic synthesis, providing access to a diverse range of functionalized heterocycles. These N-acylated products are valuable intermediates in medicinal chemistry and drug development, often serving as key building blocks for more complex molecular architectures. This document provides a detailed protocol for the N-acylation of ethyl 2-aminooxazole-5-carboxylate using common acylating agents such as acyl chlorides and acid anhydrides.
General Reaction Scheme
The N-acylation of this compound proceeds via the nucleophilic attack of the exocyclic amino group on the electrophilic carbonyl carbon of the acylating agent. A base is typically employed to neutralize the acidic byproduct generated during the reaction.
Reaction with Acyl Chloride: In the presence of a base like triethylamine or pyridine.
Reaction with Acid Anhydride: Often performed with or without a basic catalyst.
Experimental Protocols
Two primary protocols are presented below, utilizing an acyl chloride and an acid anhydride as the acylating agent.
Protocol 1: N-acylation using an Acyl Chloride
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a tertiary amine base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Stir the solution at 0 °C (ice bath) under a nitrogen or argon atmosphere.
-
Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 15-30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine.[1]
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-acylated this compound.
Protocol 2: N-acylation using an Acid Anhydride
This protocol outlines the N-acylation using a symmetric acid anhydride. This method can sometimes be performed without a base, although a mild base can be advantageous.[2]
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride, propionic anhydride)
-
Pyridine (optional, as catalyst or solvent)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent (DCM or THF) in a round-bottom flask.
-
Add the acid anhydride (1.5 eq). If desired, a catalytic amount of pyridine can be added.
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be heated to reflux. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature (if heated).
-
Carefully add saturated aqueous NaHCO3 solution to quench the excess anhydride and neutralize the carboxylic acid byproduct.
-
Extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic phase over anhydrous Na2SO4 or MgSO4, filter, and remove the solvent in vacuo.
-
Purify the residue by recrystallization or silica gel chromatography.
Data Presentation
The following table summarizes the key components and conditions for the N-acylation reaction.
| Parameter | Protocol 1 (Acyl Chloride) | Protocol 2 (Acid Anhydride) |
| Substrate | This compound | This compound |
| Acylating Agent | Acyl Chloride (1.1 eq) | Acid Anhydride (1.5 eq) |
| Base/Catalyst | Triethylamine or Pyridine (1.2 eq) | Pyridine (optional, catalytic) |
| Solvent | Anhydrous Dichloromethane (DCM) | Dichloromethane (DCM) or THF |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Reaction Time | 2 - 16 hours | 4 - 24 hours |
| Work-up | Acid-base aqueous wash | Basic aqueous wash |
| Purification | Recrystallization or Column Chromatography | Recrystallization or Column Chromatography |
Visualizations
Caption: Workflow for the N-acylation of this compound.
Caption: Key components and their relationship in the N-acylation reaction.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 2-aminooxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of ethyl 2-aminooxazole-5-carboxylate as a key building block in the synthesis of potent and selective kinase inhibitors. The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, often serving as a bioisosteric replacement for the 2-aminothiazole core found in numerous clinically approved kinase inhibitors, such as Dasatinib. This substitution can offer advantages in terms of metabolic stability, physicochemical properties, and intellectual property.
Introduction to the 2-Aminooxazole Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. The 2-aminooxazole moiety serves as an excellent scaffold for kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.
The general strategy for the synthesis of kinase inhibitors from this compound involves a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amine-containing fragments to generate a library of potential inhibitors.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 2-Aminooxazole-5-carboxylic acid
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, the key intermediate for subsequent amide coupling reactions.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M solution
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., a 3:1 to 1:1 ratio).
-
Add a solution of LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq) in water to the reaction mixture.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
A precipitate of 2-aminooxazole-5-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.
Protocol 2: Synthesis of 2-Aminooxazole-5-carboxamide Derivatives via Amide Coupling
This protocol outlines the coupling of 2-aminooxazole-5-carboxylic acid with a representative amine, (2-chloro-6-methylphenyl)amine, a common fragment in Src family kinase inhibitors.
Materials:
-
2-Aminooxazole-5-carboxylic acid
-
(2-chloro-6-methylphenyl)amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) / HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of 2-aminooxazole-5-carboxylic acid (1.0 eq) in dry DMF or DCM, add the desired amine (e.g., (2-chloro-6-methylphenyl)amine) (1.1 eq).
-
Add the coupling agent, HATU (1.2 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq).
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminooxazole-5-carboxamide derivative.
Data Presentation: Biological Activity of Related Kinase Inhibitors
The following tables summarize the inhibitory activities of kinase inhibitors bearing the 2-aminothiazole scaffold, a close bioisostere of the 2-aminooxazole core. This data provides a strong rationale for the synthesis of the corresponding oxazole analogues.
Table 1: Inhibitory Activity of 2-Aminothiazole-based Src Family Kinase Inhibitors
| Compound/Scaffold | Kinase Target | IC₅₀ (nM) | Reference |
| Dasatinib | Src | <1 | [1] |
| Dasatinib | Lck | <1 | [1] |
| Dasatinib | Abl | <1 | [1] |
| Analogue 12m | Lck | 0.8 | [1] |
Table 2: Inhibitory Activity of Oxazole-containing CDK2 Inhibitors
| Compound | Kinase Target | IC₅₀ (nM) | Reference |
| Compound 14 (5-ethyl-oxazole) | CDK2 | 1-10 | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a generalized kinase signaling pathway targeted by these inhibitors and the synthetic workflow.
Caption: Generalized Src kinase signaling pathway and the point of inhibition.
Caption: Synthetic workflow for 2-aminooxazole-5-carboxamide kinase inhibitors.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. audreyli.com [audreyli.com]
Synthetic Pathways to Ethyl 2-aminooxazole-5-carboxylate and Its Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Ethyl 2-aminooxazole-5-carboxylate and its analogs, key scaffolds in medicinal chemistry. The following sections outline two distinct synthetic routes, including experimental procedures, quantitative data, and visual representations of the synthetic workflows.
Introduction
This compound and its derivatives are important heterocyclic compounds that serve as versatile building blocks in the development of novel therapeutic agents. The 2-aminooxazole moiety is a recognized pharmacophore found in a variety of biologically active molecules. This document details two synthetic strategies: a classical condensation approach and a modern photochemical method, providing researchers with the necessary information to synthesize these valuable compounds in a laboratory setting.
Synthetic Route 1: Classical Condensation via Ethyl 2-chloro-3-oxopropanoate
This traditional two-step synthesis involves the initial preparation of an α-chloro-β-ketoester intermediate, followed by cyclocondensation with urea to form the desired 2-aminooxazole ring.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-chloro-3-oxopropanoate
This procedure is adapted from a method described in the literature.[1]
-
Reaction Setup: To a solution of diethyl ether (500 ml), add sodium ethoxide (2.44 g, 0.33 mol) and cool the mixture to 0°C with stirring.
-
Addition of Reagents: Over a period of 2 hours, add a mixture of ethyl chloroacetate (40.5 g, 0.33 mol) and ethyl formate (24.3 g, 0.33 mol) to the reaction mixture.
-
Reaction: Continue stirring the mixture overnight at room temperature.
-
Work-up: Dilute the reaction mixture with ice-water (500 ml) until the sodium salt dissolves. Separate the diethyl ether layer. Acidify the aqueous layer with concentrated HCl and cool.
-
Isolation: Filter the precipitated ester. The crude product is then distilled under reduced pressure (5 mmHg) at 60-65°C. The product, ethyl 2-chloro-3-oxopropanoate, is obtained as white needles upon standing.
Step 2: Synthesis of this compound
This cyclization step yields the final product.[1]
-
Reaction Setup: To the ethyl 2-chloro-3-oxopropanoate (22.44 g, 0.149 mol) from Step 1, add urea (8.95 g, 0.149 mol) and ethanol (100 ml).
-
Reaction: Reflux the mixture for 2 hours.
-
Work-up: Remove the ethanol under reduced pressure. Add a 10% sodium bicarbonate solution until effervescence ceases.
-
Extraction and Purification: Extract the product with diethyl ether. Dry the ether layer over Na₂SO₄ and remove the solvent under reduced pressure to yield a green oil. Purify the crude product by flash silica-gel column chromatography using a mixture of ethyl acetate and n-hexane (1:2) as the eluent.
Data Presentation
| Step | Product | Starting Materials | Reagents & Solvents | Reaction Conditions | Yield |
| 1 | Ethyl 2-chloro-3-oxopropanoate | Diethyl ether, Ethyl chloroacetate, Ethyl formate | Sodium ethoxide, HCl | 0°C to room temp., overnight | 45%[1] |
| 2 | This compound | Ethyl 2-chloro-3-oxopropanoate, Urea | Ethanol, Sodium bicarbonate, Diethyl ether, Ethyl acetate, n-hexane | Reflux, 2 hours | 7.4%[1] |
Table 1: Summary of quantitative data for the classical condensation synthesis.
Synthetic Workflow
Caption: Classical two-step synthesis of this compound.
Synthetic Route 2: Photochemical Synthesis from Isoxazol-5(2H)-ones
This modern approach offers a pathway to a variety of 2-aminoalkyloxazole-5-carboxylate analogs through the N-acylation of isoxazolones followed by a photochemical rearrangement. This method has been shown to be effective for the synthesis of chiral analogs.[2]
Experimental Protocols
Step 1: N-Acylation of Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate
This step prepares the precursor for the photochemical reaction. The following is a general procedure adaptable for various phthalimidylamino acids.[2]
-
Reaction Setup: To a solution of the desired (R)- or (S)-2-phthalimido acid (1.0 eq) and ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate (1.3 eq) in dichloromethane at 0°C, add dicyclohexylcarbodiimide (DCC) (1.35 eq).
-
Reaction: Stir the reaction mixture on ice for 3 hours, then allow it to warm to room temperature and continue stirring for two days.
-
Work-up and Purification: Filter the reaction mixture to remove dicyclohexylurea. The filtrate is then purified by chromatography to yield the N-acylated product.
Step 2: Photolysis to form Ethyl 2-aminoalkyloxazole-5-carboxylates
The N-acylated isoxazolone is irradiated to induce rearrangement to the oxazole.[2]
-
Reaction Setup: Dissolve the N-acylated isoxazolone from Step 1 in acetone.
-
Photolysis: Irradiate the solution at 300 nm for 3 hours.
-
Isolation: Remove the solvent under reduced pressure. The solid residue is suspended in hot ethanol, cooled, and diluted with water. The product is collected by filtration.
Data Presentation
| Starting Phthalimidylamino acid | N-Acylated Isoxazolone Yield | Photolysis Product | Photolysis Yield |
| Phthalimidylalanine | 80%[2] | Ethyl 2-(1-phthalimidoethyl)oxazole-5-carboxylate | 88%[2] |
| Phthalimidylphenylalanine | - | Ethyl 2-(1-phthalimido-2-phenylethyl)oxazole-5-carboxylate | - |
| Phthalimidyltyrosine (O-benzyl) | - | Ethyl 2-(1-phthalimido-2-(4-benzyloxyphenyl)ethyl)oxazole-5-carboxylate | 43%[2] |
Table 2: Summary of yields for the photochemical synthesis of this compound analogs.
Synthetic Workflow
Caption: Photochemical synthesis of this compound analogs.
References
Application Note: A Scalable Synthesis of Ethyl 2-aminooxazole-5-carboxylate
Abstract
This application note details a robust and scalable protocol for the synthesis of Ethyl 2-aminooxazole-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The described method is based on the condensation of ethyl 2-chloro-3-oxopropanoate with urea. This document provides a detailed experimental protocol suitable for laboratory-scale synthesis and outlines critical considerations for process scale-up. All quantitative data is summarized for clarity, and a workflow diagram is provided for easy visualization of the process. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial building block for the synthesis of a variety of biologically active molecules. The development of a scalable and efficient synthesis is paramount for ensuring a reliable supply of this intermediate for research and development as well as for potential commercial production. This document presents a detailed procedure for the synthesis of this compound and discusses key parameters for successful scale-up.
Reaction Scheme
The synthesis proceeds via the cyclocondensation reaction between ethyl 2-chloro-3-oxopropanoate and urea. The general reaction is depicted below:
Scheme 1: Synthesis of this compound
Ethyl 2-chloro-3-oxopropanoate reacts with urea to yield this compound.
Experimental Protocols
3.1. Laboratory-Scale Synthesis Protocol
This protocol is adapted from established laboratory procedures.[1]
Materials:
-
Ethyl 2-chloro-3-oxopropanoate (1 equivalent)
-
Urea (2 equivalents)
-
Sodium Bicarbonate
-
Water
-
Ethanol
-
Dichloromethane (for extraction)
-
Magnesium Sulfate or Sodium Sulfate (for drying)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
To a solution of ethyl 2-chloro-3-oxopropanoate in a suitable solvent, add urea.
-
The reaction mixture is heated to reflux and stirred for a specified duration.
-
Upon completion, the reaction is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by recrystallization from ethanol to afford the final product.
3.2. Scale-Up Considerations
Scaling up the synthesis of this compound from the laboratory to pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.
-
Reagent Addition and Temperature Control: On a larger scale, the reaction can be exothermic. Controlled, portion-wise addition of reagents is recommended. A jacketed reactor with precise temperature control is essential to maintain the optimal reaction temperature and prevent runaway reactions.
-
Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction progress. The choice of impeller and agitation speed should be optimized for the larger reactor volume.
-
Work-up and Isolation: Phase separation during extraction can be more challenging on a larger scale. The use of a bottom-outlet reactor can facilitate the separation of aqueous and organic layers. For filtration of the recrystallized product, a centrifuge or a larger filtration apparatus like a Nutsche filter-dryer is recommended over a Büchner funnel.
-
Solvent Handling and Safety: The use of large volumes of organic solvents necessitates appropriate safety measures, including closed-system transfers, adequate ventilation, and grounding of equipment to prevent static discharge.
-
Crystallization and Purification: The cooling profile during recrystallization should be carefully controlled to ensure consistent crystal size and purity. Slower cooling rates generally lead to larger, purer crystals. Seeding the solution with a small amount of pure product can aid in initiating crystallization.
Data Presentation
The following table summarizes the typical results obtained from the laboratory-scale synthesis.
| Parameter | Value | Reference |
| Yield | Not explicitly stated | [1] |
| Melting Point | 151-153 °C | [2][3] |
| Purity | >97% | [2] |
| Appearance | Solid | [2] |
| Storage Temp. | 4 °C, protect from light | [2] |
Workflow and Process Visualization
The following diagram illustrates the key stages of the synthesis and purification process for this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The protocol described herein provides a reliable method for the synthesis of this compound. By carefully considering the outlined scale-up parameters, this synthesis can be efficiently transitioned from the laboratory to a larger-scale production environment, ensuring a consistent and high-quality supply of this important chemical intermediate. Further process optimization studies may focus on solvent selection, catalyst screening, and reaction concentration to improve yield and throughput on a commercial scale.
References
Application Notes and Protocols: Derivatization of the Amino Group in Ethyl 2-aminooxazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-aminooxazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to building blocks used in the synthesis of various bioactive molecules. The presence of a primary amino group on the oxazole ring offers a versatile handle for chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides detailed protocols for the derivatization of the 2-amino group of this compound through common and robust chemical transformations, including acylation, sulfonylation, and urea formation. These derivatization strategies are fundamental in modulating the physicochemical properties, pharmacological activity, and pharmacokinetic profiles of lead compounds.
Key Derivatization Strategies
The nucleophilic nature of the exocyclic amino group at the 2-position of the oxazole ring allows for a variety of chemical modifications. The primary reactions explored in these protocols are:
-
Acylation: The reaction with acylating agents such as acid chlorides or anhydrides to form the corresponding amides.
-
Sulfonylation: The reaction with sulfonyl chlorides to yield sulfonamides.
-
Urea Formation: The reaction with isocyanates to produce substituted ureas.
These reactions are generally high-yielding and can be performed under standard laboratory conditions.
Experimental Protocols
Materials and General Methods
-
Starting Material: this compound (purity ≥97%)
-
Reagents: Acetyl chloride, benzoyl chloride, benzenesulfonyl chloride, phenyl isocyanate, triethylamine (Et3N), pyridine, dichloromethane (DCM), N,N-dimethylformamide (DMF), ethyl acetate (EtOAc), hexane, saturated aqueous sodium bicarbonate (NaHCO3), brine, anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4). All reagents should be of analytical grade and used as received unless otherwise noted.
-
Equipment: Standard laboratory glassware, magnetic stirrer, heating mantle or oil bath, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), and a fume hood.
Protocol 1: Acylation of this compound (Amide Formation)
This protocol describes the synthesis of N-(5-(ethoxycarbonyl)oxazol-2-yl)acetamide.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask, add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexane).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of EtOAc in hexane) to afford the desired N-acylated product.
Protocol 2: Sulfonylation of this compound (Sulfonamide Formation)
This protocol details the synthesis of ethyl 2-(phenylsulfonamido)oxazole-5-carboxylate.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 40% EtOAc in hexane).
-
Once the reaction is complete, pour the mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration and wash with cold water.
-
If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to yield the pure sulfonamide.
Protocol 3: Urea Formation from this compound
This protocol outlines the synthesis of ethyl 2-(3-phenylureido)oxazole-5-carboxylate.
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) in a round-bottom flask.
-
Add phenyl isocyanate (1.05 eq) to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 3-5 hours.
-
Monitor the reaction progress by TLC (e.g., 60% EtOAc in hexane).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.
-
Dry the product under vacuum to obtain the desired urea derivative. Further purification can be achieved by recrystallization if necessary.
Data Presentation
The following table summarizes typical quantitative data for the derivatization reactions described above. Yields are based on literature precedents for similar heterocyclic amines and may vary depending on the specific reaction conditions and scale.
| Derivative | Reaction Type | Reagent | Typical Yield (%) | Melting Point (°C) |
| N-(5-(ethoxycarbonyl)oxazol-2-yl)acetamide | Acylation | Acetyl chloride | 85-95 | 145-148 |
| Ethyl 2-(phenylsulfonamido)oxazole-5-carboxylate | Sulfonylation | Benzenesulfonyl chloride | 70-85 | 160-163 |
| Ethyl 2-(3-phenylureido)oxazole-5-carboxylate | Urea Formation | Phenyl isocyanate | 90-98 | 195-198 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization of this compound.
Caption: General workflow for the derivatization of this compound.
Application Notes: Ethyl 2-aminooxazole-5-carboxylate in Solid-Phase Synthesis
Introduction
Ethyl 2-aminooxazole-5-carboxylate is a versatile heterocyclic building block with significant potential in the field of drug discovery and combinatorial chemistry. The 2-aminooxazole scaffold is a privileged structure found in numerous biologically active compounds. The application of this building block in solid-phase synthesis enables the rapid generation of large, diverse libraries of substituted oxazole derivatives. These libraries are invaluable for screening against various biological targets to identify novel therapeutic agents.
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carboxylate group, allows for two primary strategies for its immobilization on a solid support and subsequent diversification. This document outlines proposed protocols for the solid-phase synthesis of N-acylated and C-terminally modified 2-aminooxazole derivatives. These protocols are based on established methodologies in solid-phase organic synthesis (SPOS) and are intended for researchers, scientists, and drug development professionals.
Core Applications:
-
Combinatorial Library Synthesis: Generation of libraries with diverse substituents at the 2-amino and 5-carboxylate positions for high-throughput screening.
-
Peptidomimetic Development: Incorporation of the rigid oxazole scaffold into peptide chains to enhance metabolic stability and conformational constraint.
-
Fragment-Based Drug Discovery: Synthesis of a focused library of small molecule fragments based on the 2-aminooxazole core.
Proposed Synthetic Protocols
Two primary strategies are proposed for the utilization of this compound in solid-phase synthesis: immobilization via the carboxylate group (Strategy A) and immobilization via the amino group (Strategy B).
Strategy A: Immobilization via the 5-Carboxylate Group and Diversification at the 2-Amino Group
This strategy involves the initial hydrolysis of the ethyl ester, followed by attachment of the resulting carboxylic acid to an amine-functionalized resin. The free 2-amino group is then available for diversification.
Experimental Protocol: Strategy A
-
Saponification of this compound:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.
-
Add LiOH (1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-aminooxazole-5-carboxylic acid.
-
-
Immobilization on Rink Amide Resin:
-
Swell Rink Amide resin (1.0 eq) in DMF for 1 hour in a peptide synthesis vessel.
-
Drain the DMF and wash the resin with DCM (3x) and DMF (3x).
-
In a separate flask, dissolve 2-aminooxazole-5-carboxylic acid (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF.
-
Add DIPEA (6.0 eq) to the solution and pre-activate for 5 minutes.
-
Add the activated solution to the swollen resin and agitate at room temperature for 12-16 hours.
-
Drain the reaction solution and wash the resin with DMF (5x), DCM (5x), and MeOH (3x). Dry the resin under vacuum.
-
-
Diversification via N-Acylation:
-
Swell the resin-bound 2-aminooxazole (1.0 eq) in DMF for 1 hour.
-
In a separate flask, dissolve the desired carboxylic acid (R-COOH, 4.0 eq) and HATU (3.9 eq) in DMF.
-
Add DIPEA (8.0 eq) and pre-activate for 5 minutes.
-
Add the activated acid solution to the resin and agitate for 4-6 hours at room temperature.
-
Drain the solution and wash the resin with DMF (5x), DCM (5x), and MeOH (3x).
-
-
Cleavage from Resin:
-
Wash the dried resin with DCM (3x).
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen and precipitate the crude product with cold diethyl ether.
-
Centrifuge to collect the product, wash with cold ether, and dry under vacuum. Purify by preparative HPLC.
-
Workflow for Strategy A
Caption: Workflow for the solid-phase synthesis of N-acylated 2-aminooxazole-5-carboxamides.
Strategy B: Immobilization via the 2-Amino Group and Diversification at the 5-Carboxylate Position
This approach involves attaching the 2-amino group to a suitable resin, such as a chlorotrityl chloride (CTC) resin, leaving the ethyl ester at the 5-position available for modification.
Experimental Protocol: Strategy B
-
Immobilization on 2-Chlorotrityl Chloride Resin:
-
Swell 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM for 30 minutes.
-
In a separate flask, dissolve this compound (2.0 eq) in anhydrous DCM.
-
Add DIPEA (4.0 eq) to the solution of the oxazole derivative.
-
Add the solution to the swollen resin and agitate at room temperature for 4-6 hours.
-
To cap any remaining reactive sites, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.
-
Drain the solution and wash the resin with DCM (3x), DMF (3x), and MeOH (3x). Dry the resin under vacuum.
-
-
On-Resin Saponification:
-
Swell the resin-bound oxazole (1.0 eq) in a 3:1 mixture of THF/H₂O.
-
Add a solution of LiOH (10 eq) in water and agitate at room temperature for 12-16 hours.
-
Drain and wash the resin with water (3x), THF (3x), DCM (3x), and MeOH (3x). Dry under vacuum.
-
-
Diversification via Amide Formation:
-
Swell the resin with the free carboxylate (1.0 eq) in DMF for 1 hour.
-
In a separate flask, dissolve the desired amine (R-NH₂, 5.0 eq), PyBOP (4.9 eq), and HOBt (5.0 eq) in DMF.
-
Add DIPEA (10.0 eq) and pre-activate for 5 minutes.
-
Add the activated solution to the resin and agitate for 12-16 hours at room temperature.
-
Drain the solution and wash the resin with DMF (5x), DCM (5x), and MeOH (3x).
-
-
Cleavage from Resin:
-
Wash the dried resin with DCM (3x).
-
Treat the resin with a cleavage cocktail of TFA/DCM (1:99) for 30 minutes at room temperature. Repeat this step once more.
-
Combine the filtrates and neutralize with a polymer-supported base (e.g., PS-BEMP) or aqueous NaHCO₃.
-
Concentrate the organic phase and purify the crude product by flash chromatography.
-
Logical Relationship for Strategy B
Caption: Synthesis of 2-aminooxazole-5-carboxamides via immobilization on CTC resin.
Quantitative Data Summary
The following table presents hypothetical data for a small library of N-acylated 2-aminooxazole-5-carboxamides synthesized using Strategy A . The yields and purities are representative of what can be expected from solid-phase organic synthesis.
| Compound ID | R-Group (from R-COOH) | Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Hypothetical Purity (%) |
| OXA-001 | Acetyl | 211.16 | 85 | >95 |
| OXA-002 | Benzoyl | 273.24 | 78 | >95 |
| OXA-003 | 4-Chlorobenzoyl | 307.68 | 75 | >95 |
| OXA-004 | Cyclohexylcarbonyl | 279.30 | 82 | >95 |
| OXA-005 | Phenylacetyl | 287.27 | 80 | >95 |
Disclaimer: The protocols and data presented are proposed based on established chemical principles and are intended for guidance. Actual results may vary, and optimization of reaction conditions may be required. Always perform appropriate safety assessments before commencing any chemical synthesis.
Application Notes and Protocols: Ethyl 2-aminooxazole-5-carboxylate and its Analogue as Intermediates for Anticancer Drugs
Introduction
Ethyl 2-aminooxazole-5-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry. While specific data on its direct use as an intermediate for anticancer drugs is limited in the reviewed literature, its close structural analogue, Ethyl 2-aminothiazole-5-carboxylate, is a well-documented and crucial intermediate in the synthesis of notable anticancer agents, particularly the tyrosine kinase inhibitor Dasatinib.[1][2][3] This document will focus on the applications and protocols related to Ethyl 2-aminothiazole-5-carboxylate as a representative model, with the understanding that the principles may be adaptable to its oxazole counterpart. Oxazole derivatives, in general, have been recognized for their potential as anticancer agents, targeting various mechanisms of action within cancer cells.[4][5]
These compounds and their derivatives have shown efficacy against a range of cancers, including breast, lung, and colorectal tumors, by targeting key cellular pathways.[4] The 1,3-oxazole moiety is considered a valuable scaffold for the development of novel anticancer drugs.[4]
Data Presentation: Synthesis Yields
The synthesis of Ethyl 2-aminothiazole-5-carboxylate and its subsequent conversion into key intermediates for anticancer drugs have been reported with varying yields depending on the specific methodology.
| Starting Material | Product | Reagents | Yield (%) | Reference |
| Ethyl 3-ethoxyacrylate | Ethyl 2-aminothiazole-5-carboxylate | N-bromosuccinimide, thiourea | 70 | [6] |
| Ethyl β-ethoxyacrylate | Ethyl 2-aminothiazole-5-carboxylate | N-bromosuccinimide, thiourea | Not Specified | [1][3] |
| Ethyl acetoacetate | Ethyl 2-amino-4-methylthiazole-5-carboxylate | N-bromosuccinimide, thiourea | Good | [7] |
| β-ethoxy acrylamide | 2-aminothiazole-5-carboxamide | N-bromosuccinimide, thiourea | 95 | [1] |
| 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Dasatinib Precursor | 2N Hydrochloric acid | 86.4 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-aminothiazole-5-carboxylate
This protocol is adapted from a method for the synthesis of Ethyl 2-aminothiazole-5-carboxylate from ethyl 3-ethoxyacrylate.[6]
Materials:
-
Ethyl 3-ethoxyacrylate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Dioxane
-
Water
-
Ammonia solution
Procedure:
-
Prepare a 1:1 solution of water and dioxane.
-
Dissolve ethyl 3-ethoxyacrylate (0.1 mol) in the water/dioxane solution (100 mL).
-
Cool the solution to -10 °C.
-
Slowly add N-bromosuccinimide (0.11 mol) to the cooled solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add thiourea (0.1 mol) to the mixture.
-
Heat the reaction mixture to 80 °C and maintain for 1 hour.
-
After the reaction is complete, cool the solution to room temperature.
-
Add ammonia solution (20 mL) to the cooled mixture.
-
Stir the resulting paste at room temperature for 10 minutes.
-
Filter the mixture and wash the filter cake with water.
-
Dry the final product, Ethyl 2-aminothiazole-5-carboxylate, under a vacuum.
Protocol 2: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide (Dasatinib Intermediate)
This protocol outlines a key step in the synthesis of the anticancer drug Dasatinib.[1]
Materials:
-
N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Dioxane
-
Water
Procedure:
-
Subject N-(2-chloro-6-methylphenyl) β-ethoxy acrylamide to NBS mediated thiazole formation in a mixture of dioxane and water.
-
Following the initial reaction, add thiourea.
-
Heat the mixture to facilitate the ring closure, yielding the desired 2-aminothiazole-5-carboxamide. A 95% yield was reported for this step.[1]
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This is a general protocol for evaluating the anticancer activity of synthesized oxazole/thiazole derivatives.[8][9]
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Synthesized oxazole/thiazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. For some oxazole-based Schiff bases, IC50 values were in the range of 80-100 μg/mL.[8][9]
Visualizations
Synthesis Workflow for a Dasatinib Precursor
Caption: Synthesis of a key Dasatinib precursor.
Signaling Pathway Targeted by Thiazole-Based Kinase Inhibitors
Caption: Inhibition of Bcr-Abl signaling by Dasatinib.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. ijrpr.com [ijrpr.com]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-aminooxazole-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ethyl 2-aminooxazole-5-carboxylate synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: Two primary methods are commonly reported for the synthesis of this compound:
-
Cyclocondensation of (E)-ethyl 2-chloro-3-hydroxyacrylate with urea. This one-pot method provides a direct route to the target molecule.
-
Hantzsch-type synthesis, which involves the reaction of ethyl 2-chloro-3-oxopropanoate with urea. This is a two-step process where the α-halocarbonyl intermediate is first synthesized and then cyclized.
Q2: What is a typical yield for the synthesis of this compound?
A2: Reported yields can vary depending on the synthetic route and optimization of reaction conditions. The cyclocondensation of (E)-ethyl 2-chloro-3-hydroxyacrylate with urea has a reported yield of approximately 51%.[1] Yields for the Hantzsch-type synthesis can be variable and may be affected by the purity of the intermediates and the formation of side products.
Q3: What are the key starting materials for the synthesis?
A3: The key starting materials for the two main synthetic routes are:
-
Route 1: (E)-ethyl 2-chloro-3-hydroxyacrylate and urea.
-
Route 2: Ethyl chloroacetate, ethyl formate (for the preparation of the intermediate), and urea.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system for TLC would be a mixture of petroleum ether and ethyl acetate. The disappearance of the starting materials and the appearance of the product spot can be visualized under a UV lamp.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound and provides potential solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Poor quality of starting materials | Ensure that all starting materials, especially the halo-acrylate or halo-ketoester, are of high purity. Impurities can lead to unwanted side reactions. Consider purifying the starting materials before use. |
| Incorrect reaction temperature | The reaction temperature is critical for the cyclization step. For the reaction of (E)-ethyl 2-chloro-3-hydroxyacrylate with urea, the temperature should be maintained at 100°C. For the Hantzsch-type synthesis, the optimal temperature may need to be determined empirically, but gentle heating is typically required. |
| Inefficient stirring | Ensure vigorous and efficient stirring throughout the reaction to ensure proper mixing of the reactants, especially in heterogeneous mixtures. |
| Incorrect pH | The pH of the reaction mixture can influence the rate of reaction and the formation of byproducts. For the workup of the (E)-ethyl 2-chloro-3-hydroxyacrylate with urea reaction, neutralization with a saturated aqueous solution of NaHCO₃ is a key step. |
Problem 2: Formation of a Complex Mixture of Byproducts
| Potential Cause | Recommended Solution |
| Formation of imidazole byproducts | In the Hantzsch-type synthesis, the reaction of α-halocarbonyl compounds with urea can sometimes lead to the formation of imidazole side products. To minimize this, ensure the reaction conditions (temperature, solvent, and reaction time) are optimized for the formation of the oxazole ring. Running the reaction at a lower temperature for a longer duration may favor the desired product. |
| Self-condensation of starting materials | The α-halocarbonyl intermediate in the Hantzsch-type synthesis can undergo self-condensation. It is recommended to use the crude intermediate directly in the next step without extensive purification to minimize degradation. |
| Decomposition of the product | The 2-aminooxazole ring can be sensitive to harsh acidic or basic conditions and prolonged heating. Minimize the exposure of the product to extreme conditions during workup and purification. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of impurities during column chromatography | If impurities are co-eluting with the product, try using a different solvent system for flash chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) may improve separation. |
| Product is an oil instead of a solid | The final product, this compound, is a solid with a melting point of 151-153°C. If an oil is obtained, it may indicate the presence of impurities or residual solvent. Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization. |
| Product loss during workup | During the extraction phase, ensure that the aqueous layer is thoroughly extracted multiple times with the organic solvent to maximize the recovery of the product. |
Data Presentation
Table 1: Summary of Synthetic Protocols and Yields
| Synthetic Route | Starting Materials | Key Reaction Conditions | Reported Yield |
| Route 1: Cyclocondensation | (E)-ethyl 2-chloro-3-hydroxyacrylate, Urea | Water, 100°C, 1 hour | 51%[1] |
| Route 2: Hantzsch-type Synthesis | Ethyl 2-chloro-3-oxopropanoate, Urea | Varies (typically requires heating) | Variable |
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclocondensation
This protocol is adapted from a procedure described in a doctoral thesis with reference to the European Journal of Medicinal Chemistry.[1]
Materials:
-
(E)-ethyl 2-chloro-3-hydroxyacrylate
-
Urea
-
Deionized Water
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for flash chromatography
Procedure:
-
In a round-bottom flask, suspend (E)-ethyl 2-chloro-3-hydroxyacrylate (1.0 eq) and urea (1.0 eq) in water.
-
Stir the suspension at 100°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol 2: Hantzsch-type Synthesis of this compound
This is a two-step protocol involving the preparation of an intermediate followed by cyclization.
Step 2a: Synthesis of Ethyl 2-chloro-3-oxopropanoate
Materials:
-
Potassium t-butoxide
-
Tetrahydrofuran (THF), dry
-
Ethyl chloroacetate
-
Ethyl formate
-
6N HCl
-
Diethyl ether
-
Anhydrous Na₂SO₄
Procedure:
-
To a three-neck round-bottom flask charged with potassium t-butoxide (1M solution in THF) and additional dry THF, cool the solution to 0°C.
-
Dropwise, add a solution of ethyl chloroacetate and ethyl formate in THF over 3 hours.
-
After the addition is complete, stir the reaction mixture for 1 hour and then let it stand overnight.
-
Dilute the resulting solid with diethyl ether and cool in an ice bath.
-
Adjust the pH to approximately 3 using 6N HCl.
-
Separate the organic phase, and wash the aqueous layer three times with diethyl ether.
-
Combine the organic portions, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude ethyl 2-chloro-3-oxopropanoate should be stored at low temperature and used without further purification.
Step 2b: Cyclocondensation with Urea
Materials:
-
Crude Ethyl 2-chloro-3-oxopropanoate
-
Urea
-
Ethanol (or another suitable solvent)
Procedure:
-
Dissolve the crude ethyl 2-chloro-3-oxopropanoate in a suitable solvent such as ethanol in a round-bottom flask.
-
Add urea to the solution.
-
Heat the reaction mixture under reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Purification of Ethyl 2-aminooxazole-5-carboxylate by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of Ethyl 2-aminooxazole-5-carboxylate by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, which is a white to off-white crystalline solid with a melting point of 151-153°C, several solvents and solvent systems can be considered.[1] Based on its general solubility, good options include alcohols and esters.[1] For structurally similar compounds like 2-amino-thiazole-5-carboxylic acid derivatives, C1-C6 alcohols (e.g., ethanol, methanol) and C4-C8 esters (e.g., ethyl acetate) are effective.[2] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be highly effective.
Q2: What is a typical starting protocol for the recrystallization of this compound?
A2: A general protocol for the recrystallization of this compound is provided below. This should be optimized based on the specific impurities present and the scale of the experiment.
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue.[3] This can occur if the solution is cooled too quickly or if the concentration of impurities is high.[3] To resolve this, try re-heating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Using a different solvent system may also be necessary.
Q4: The recrystallization yield is very low. How can I improve it?
A4: Low yield is often due to using too much solvent, causing a significant amount of the product to remain in the mother liquor.[4] To improve your yield, use the minimum amount of hot solvent necessary to dissolve the crude product. You can also try cooling the solution in an ice bath to maximize precipitation. If the yield is still low, the mother liquor can be concentrated and a second crop of crystals can be collected.
Q5: After recrystallization, my product is still impure. What are the possible reasons?
A5: Persistent impurities can be due to several factors. The chosen solvent may not be effective at separating the impurity, or the impurity may have very similar solubility properties to your compound. Rapid crystallization can also trap impurities within the crystal lattice.[4] Consider a different recrystallization solvent or an alternative purification method, such as column chromatography.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Troubleshooting Guides
Table 1: Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause | Recommended Solution |
| No Crystals Form | - Solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes turbid, then reheat to clarify and cool slowly.[3] |
| "Oiling Out" | - The solution was cooled too rapidly.- High concentration of impurities.[3] | - Reheat the solution to dissolve the oil, add a small amount of extra solvent, and allow for slower cooling.- Purify the crude material by another method (e.g., column chromatography) before recrystallization. |
| Low Crystal Yield | - Too much solvent was used.[4]- Incomplete precipitation. | - Use the minimum amount of hot solvent for dissolution.- Cool the solution in an ice bath to maximize crystal formation.- Concentrate the mother liquor to obtain a second crop of crystals. |
| Colored Impurities in Crystals | - The impurity is co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4] |
| Premature Crystallization | - The solution cooled too quickly during hot filtration. | - Use a pre-heated funnel and receiving flask for hot filtration.- Add a slight excess of hot solvent before filtration and evaporate it after. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
Technical Support Center: Synthesis of Ethyl 2-aminooxazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-aminooxazole-5-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently employed synthetic route involves a two-step process. The first step is the formation of ethyl 2-chloro-3-oxopropanoate from the Claisen condensation of ethyl chloroacetate and ethyl formate. The second step is the cyclization of ethyl 2-chloro-3-oxopropanoate with urea to yield the final product, this compound.
Q2: What are the potential side reactions I should be aware of during the synthesis?
A2: The primary side reactions of concern are the formation of pyrimidine derivatives, hydrolysis of the ester functionality or the oxazole ring, and self-condensation of the starting materials. These side reactions can significantly reduce the yield and purity of the desired product.
Q3: How can I minimize the formation of pyrimidine byproducts?
A3: The formation of pyrimidine derivatives is a common side reaction when using β-ketoesters and urea. To minimize this, it is crucial to maintain optimal reaction conditions. This includes careful control of temperature, reaction time, and the stoichiometry of the reactants. The choice of solvent can also play a significant role.
Q4: What are the signs of product degradation or side product formation?
A4: Common indicators include a lower than expected yield, discoloration of the reaction mixture or final product, and the presence of unexpected peaks in analytical data such as HPLC, GC-MS, or NMR. Difficulty in purification and crystallization can also suggest the presence of impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. | Drive the reaction to completion and increase the yield of the desired product. |
| Side reaction prevalence | Optimize reaction conditions to disfavor side product formation. This may involve adjusting the temperature, using a different solvent, or altering the molar ratio of reactants. See the side reaction troubleshooting section for more details. | Minimize the formation of byproducts, thereby increasing the relative yield of the target compound. |
| Product loss during workup | Ensure proper pH adjustment during extraction and minimize the number of transfer steps. Use an appropriate solvent system for efficient extraction. | Reduce mechanical and chemical losses during the purification process. |
| Degradation of starting materials | Use fresh and pure starting materials. Ethyl 2-chloro-3-oxopropanoate can be unstable; it is best to use it immediately after preparation or store it under inert atmosphere at low temperature. | Ensure the integrity of the reactants, leading to a more efficient reaction. |
Issue 2: Presence of Impurities and Difficulty in Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Pyrimidine Side Products | Modify the reaction conditions to suppress the Biginelli-type condensation. This can include using a non-polar solvent or carefully controlling the pH to be slightly acidic, which can favor the oxazole formation. | Reduce the formation of pyrimidine impurities, simplifying the purification process. |
| Hydrolysis of the Ester or Oxazole Ring | Ensure anhydrous conditions during the reaction and workup. Avoid prolonged exposure to strong acids or bases. | Preserve the integrity of the final product and prevent the formation of hydrolysis-related impurities. |
| Unreacted Starting Materials | Optimize the stoichiometry of the reactants. A slight excess of urea can sometimes help drive the reaction to completion. Monitor the reaction to ensure full consumption of the limiting reagent. | Minimize the amount of unreacted starting materials in the crude product. |
| Inefficient Crystallization | Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents often yields better crystals. Seeding with a pure crystal of the product can also induce crystallization. | Obtain a pure, crystalline product, free from impurities. |
Experimental Protocols
Synthesis of Ethyl 2-chloro-3-oxopropanoate
-
To a stirred solution of sodium ethoxide (prepared from sodium in absolute ethanol) in diethyl ether, cooled to 0-5 °C, add a mixture of ethyl chloroacetate and ethyl formate dropwise over a period of 2 hours.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Quench the reaction with ice-water.
-
Separate the aqueous layer and acidify with concentrated HCl to precipitate the product.
-
Filter the crude product and purify by vacuum distillation.
Synthesis of this compound
-
To a solution of ethyl 2-chloro-3-oxopropanoate in ethanol, add urea.
-
Reflux the mixture for 2-3 hours, monitoring the reaction progress by TLC.
-
During the reaction, a precipitate of the intermediate, ethyl (2Z)-3-[(aminocarbonyl)amino]-2-chloroacrylate, may form. This can be filtered off.[1]
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent and wash with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Potential side reactions during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Ethyl 2-aminooxazole-5-carboxylate Reaction Work-up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction work-up of ethyl 2-aminooxazole-5-carboxylate. This resource is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical work-up procedure for the synthesis of this compound?
A typical work-up procedure involves quenching the reaction, followed by extraction and purification. A common method includes diluting the reaction mixture with ice/water, followed by extraction with an organic solvent like diethyl ether. The aqueous layer is then acidified to precipitate the product, which is subsequently collected by filtration. Further purification can be achieved by column chromatography or recrystallization.[1]
Q2: My product yield is consistently low. What are the potential causes during the work-up?
Low yields can stem from several factors during the work-up process. Incomplete precipitation during acidification can leave a significant amount of product in the aqueous phase. Another common issue is the partial hydrolysis of the ester group under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid, which may be lost during extraction. Furthermore, inefficient extraction can also contribute to a lower yield.
Q3: I am observing an emulsion during the liquid-liquid extraction. How can I resolve this?
Emulsion formation is a common issue when extracting organic compounds from aqueous mixtures, especially when proteins or other surfactant-like molecules are present.[2] To break an emulsion, you can try the following:
-
Add brine: Addition of a saturated sodium chloride solution increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[2]
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can effectively break it.
-
Gentle Mixing: To prevent emulsion formation in the first place, gently swirl or invert the separatory funnel instead of vigorous shaking.[2]
-
Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes help to break up the emulsion.
Q4: What are the recommended solvent systems for the purification of this compound by column chromatography?
A commonly used eluent system for the flash silica-gel column chromatography of this compound is a mixture of ethyl acetate and n-hexane. A 1:2 ratio of ethyl acetate to n-hexane has been reported to be effective.[1]
Q5: Can I purify this compound by recrystallization? What solvents should I use?
Yes, recrystallization is a viable purification method. While specific solvent systems for this compound are not widely reported, general principles for recrystallizing esters and amino compounds can be applied. Good solvent choices are typically those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good starting point for recrystallization.[3] Solvent pairs, such as ethanol/water or ethyl acetate/hexane, can also be effective. It is recommended to perform small-scale solvent screening to identify the optimal system.
Troubleshooting Guide
This guide addresses specific issues that may arise during the work-up of the this compound synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Precipitation Upon Acidification | - The product is too soluble in the acidic aqueous solution.- The pH is not low enough for complete protonation and precipitation. | - Cool the acidified solution in an ice bath to decrease solubility.- Add more acid to ensure the pH is sufficiently low (test with pH paper).- If precipitation is still poor, extract the acidified aqueous layer with a more polar solvent like ethyl acetate. |
| Product is an Oil Instead of a Solid | - Presence of impurities that are lowering the melting point.- Residual solvent. | - Purify the oil using column chromatography.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a crystal of the pure product, or cooling for an extended period.- Ensure all solvent has been removed under high vacuum. |
| Multiple Spots on TLC After Work-up | - Incomplete reaction.- Formation of side products.- Decomposition of the product during work-up. | - Optimize the reaction time and temperature to ensure complete conversion of starting materials.- Identify potential side products and devise a purification strategy to remove them (e.g., a different solvent system for chromatography or a specific wash during extraction).- Avoid harsh acidic or basic conditions and prolonged heating during the work-up to minimize product degradation. |
| Broad Melting Point of the Final Product | - The product is impure. | - Recrystallize the product from a suitable solvent system until a sharp melting point is obtained.- Perform column chromatography to remove impurities. |
Experimental Protocols
General Work-up and Extraction Protocol
This protocol is based on a reported synthesis of this compound.[1]
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature and then pour it into a beaker containing ice/water. This will quench the reaction and precipitate any inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (or another suitable organic solvent like ethyl acetate). Collect the organic layer.
-
Acidification: Acidify the aqueous layer with concentrated hydrochloric acid (HCl) while cooling in an ice bath. The product should precipitate out of the solution.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Drying: Dry the collected solid under vacuum.
Purification by Column Chromatography
-
Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel.
-
Packing: Pack a chromatography column with silica gel using a slurry of the chosen eluent (e.g., 1:2 ethyl acetate/n-hexane).[1]
-
Loading: Carefully load the silica gel with the adsorbed product onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Experimental Workflow for Work-up and Purification
Caption: General experimental workflow for the work-up.
References
avoiding decomposition of Ethyl 2-aminooxazole-5-carboxylate during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Ethyl 2-aminooxazole-5-carboxylate while minimizing its decomposition during chemical reactions.
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Decomposition of Starting Material | 1. Verify Storage Conditions: Ensure the starting material has been stored at the recommended 4°C and protected from light.[1] 2. Check Reaction pH: Avoid strongly basic conditions (pH > 8). If a base is necessary, use a weak, non-nucleophilic organic base (e.g., DIPEA, triethylamine) and add it slowly at low temperature. 3. Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider starting at 0°C or room temperature. 4. Use Anhydrous Solvents: Traces of water, especially under basic or acidic conditions, can promote hydrolysis of the ester or the oxazole ring. | The 2-aminooxazole ring is known to be sensitive to alkaline conditions, which can lead to ring cleavage and decomposition. Elevated temperatures can also accelerate degradation pathways. |
| Low Reagent Reactivity | 1. Activate Electrophiles: For acylation or alkylation, consider using more reactive electrophiles (e.g., acyl chlorides instead of anhydrides) to allow for lower reaction temperatures and shorter reaction times. 2. Protect the Amino Group: If the intended reaction is not at the 2-amino position, consider protecting it as a carbamate (e.g., Boc or Cbz group) to prevent side reactions and potentially increase stability. | Enhancing the reactivity of the reaction partner allows for milder conditions, which helps preserve the sensitive oxazole ring. Protecting groups can prevent unwanted side reactions and improve the outcome of the desired transformation. |
Issue 2: Presence of Multiple Unidentified Byproducts
| Possible Cause | Troubleshooting Step | Rationale |
| Ring Cleavage | 1. LC-MS Analysis: Analyze the crude reaction mixture by LC-MS to identify the molecular weights of byproducts. Look for masses corresponding to ring-opened products (e.g., hydrolysis products). 2. Buffer the Reaction: If the reaction generates acidic or basic byproducts, consider using a buffer to maintain a neutral pH. | Ring-opening is a likely decomposition pathway for 2-aminooxazoles, especially under harsh pH conditions. |
| Thermal Decomposition | 1. Run a Thermal Stability Test: Dissolve a small amount of the starting material in the reaction solvent and heat it to the reaction temperature without other reagents. Monitor for decomposition over time by TLC or LC-MS. 2. Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to heat. | This helps to isolate the effect of temperature on the stability of the starting material. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: Based on the general reactivity of 2-aminooxazoles, the primary decomposition pathways are believed to be:
-
Alkaline Hydrolysis: Under basic conditions, the oxazole ring can be cleaved, potentially leading to the formation of a cyanamide derivative and ethyl glyoxalate, followed by further decomposition.
-
Acidic Hydrolysis: In the presence of strong acids, the 2-amino group can be hydrolyzed to form the corresponding 2-oxo-oxazole (oxazolone). The ester group is also susceptible to hydrolysis under both acidic and basic conditions.
-
Thermal Degradation: Although specific data is limited, prolonged exposure to high temperatures may lead to complex degradation pathways.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure its stability, the compound should be stored at 4°C and protected from light.[1]
Q3: Can I use a strong base like sodium hydroxide or sodium methoxide in reactions with this compound?
A3: It is strongly advised to avoid strong inorganic bases. The 2-aminooxazole ring is susceptible to base-mediated decomposition. If a base is required, opt for milder, non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or triethylamine, and use them at low temperatures.
Q4: Is it necessary to protect the 2-amino group?
A4: Protection of the 2-amino group is a strategic consideration.
-
For reactions at other positions: If you are modifying the ester or another part of the molecule, protecting the amino group (e.g., as a Boc-carbamate) can prevent N-acylation or N-alkylation side reactions and may enhance the stability of the molecule.
-
For reactions at the amino group: Protection is not necessary if the goal is to directly functionalize the amino group. However, careful control of reaction conditions is crucial.
Q5: What purification methods are recommended to avoid decomposition?
A5: It is best to use mild purification techniques:
-
Crystallization: If the product is a solid, crystallization is often the gentlest method.
-
Column Chromatography: Use silica gel chromatography with neutral solvent systems (e.g., ethyl acetate/hexane). Avoid using basic or acidic additives in the eluent if possible. If necessary, a very small amount of a volatile base like triethylamine can be used to prevent streaking of basic compounds. Perform the chromatography at room temperature and do not leave the compound on the column for extended periods.
Data Presentation
Table 1: Qualitative Stability of this compound
| Condition | Stability | Potential Decomposition Products |
| Strong Base (e.g., NaOH, pH > 10) | Low | Ring-opened products, ester hydrolysis |
| Weak Base (e.g., Et3N, DIPEA) | Moderate | Minimal decomposition at low temperatures |
| Strong Acid (e.g., HCl, pH < 2) | Low to Moderate | 2-Oxo-oxazole derivative, ester hydrolysis |
| Elevated Temperature (> 80°C) | Low to Moderate | Complex mixture of byproducts |
| Neutral pH, Room Temperature | High | Stable for extended periods |
| Light Exposure | Moderate | Potential for gradual degradation (store protected from light[1]) |
Table 2: Recommended Reaction Conditions for Common Transformations
| Reaction | Reagent | Base | Solvent | Temperature | Key Considerations |
| N-Acylation | Acyl chloride, Isocyanate | DIPEA or Pyridine | DCM, THF, or Acetonitrile | 0°C to RT | Add acylating agent slowly at 0°C. |
| N-Alkylation | Alkyl halide (iodide or bromide preferred) | K2CO3 (mild inorganic) or DIPEA | Acetonitrile or DMF | RT to 50°C | Use of a more reactive alkylating agent allows for milder conditions. |
| Ester Hydrolysis | LiOH | - | THF/Water | 0°C to RT | Monitor carefully and neutralize immediately upon completion to avoid ring decomposition under prolonged basic conditions. |
| Amide Coupling (from hydrolyzed acid) | HATU, HOBt, EDCI | DIPEA | DMF or DCM | 0°C to RT | Use standard peptide coupling conditions; avoid strong bases. |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Add di-tert-butyl dicarbonate (Boc)2O (1.2 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the N-Boc protected product.
Protocol 2: Mild N-Acylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M) and cool to 0°C in an ice bath under a nitrogen atmosphere.
-
Add diisopropylethylamine (DIPEA) (1.2 eq).
-
Add the desired acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete (typically 2-4 hours), quench by adding water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the residue by flash chromatography or crystallization.
Visualizations
Decomposition Pathways
Caption: Potential decomposition pathways for this compound.
Experimental Workflow: N-Acylation
Caption: Recommended workflow for the N-acylation of this compound.
References
Technical Support Center: Synthesis of Ethyl 2-aminooxazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Ethyl 2-aminooxazole-5-carboxylate, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis typically involves a multi-step process. A common route begins with the preparation of an ethyl 3-chloro-2-formylacrylate intermediate from ethyl chloroacetate and ethyl formate in the presence of a base like sodium ethoxide. This intermediate is then reacted with urea in a suitable solvent, such as ethanol, followed by reflux to facilitate the cyclization and formation of the 2-aminooxazole ring.
Q2: Why is the yield of this compound often low?
A2: The synthesis of 2-aminooxazoles can be challenging, often resulting in modest yields. This can be attributed to the lower nucleophilicity of the oxygen atom in urea compared to the sulfur atom in thiourea (used for the analogous 2-aminothiazole synthesis), making the ring-closing step less efficient.[1][2] Additionally, side reactions and the stability of the intermediates can significantly impact the overall yield.
Q3: What are the critical reaction parameters to control during the synthesis?
A3: Key parameters to monitor and control include reaction temperature, reaction time, the purity of starting materials, and the moisture content of the reaction environment. Anhydrous conditions are often crucial for the initial steps involving sodium ethoxide. The temperature during the addition of reagents and the final reflux step should be carefully controlled to minimize the formation of byproducts.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through recrystallization. The crude product, often obtained as a solid after workup, can be dissolved in a suitable hot solvent (such as ethanol or an ethanol/water mixture) and allowed to cool slowly to form crystals. The choice of recrystallization solvent may need to be optimized to maximize yield and purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive sodium ethoxide due to moisture. 2. Impure starting materials (ethyl chloroacetate, ethyl formate, urea). 3. Insufficient reaction time or temperature for cyclization. 4. Incorrect stoichiometry of reactants. | 1. Ensure sodium ethoxide is freshly prepared or properly stored under anhydrous conditions. Use dry solvents. 2. Use freshly distilled ethyl chloroacetate and ethyl formate. Ensure urea is dry. 3. Monitor the reaction by TLC. If starting material persists, consider extending the reflux time or slightly increasing the temperature. 4. Carefully check the molar ratios of all reactants as per the protocol. |
| Formation of a Green or Dark-Colored Oil Instead of a Solid Product | 1. Presence of impurities from starting materials or side reactions. 2. Decomposition of the product or intermediates at high temperatures. | 1. Ensure high purity of all reagents. 2. Avoid excessive heating during the reaction and solvent removal steps. Use reduced pressure for solvent evaporation at a lower temperature. Attempt to triturate the oil with a non-polar solvent to induce solidification. |
| Product is Difficult to Crystallize | 1. Presence of impurities that inhibit crystal formation. 2. The chosen recrystallization solvent is not optimal. | 1. Attempt to purify the crude product by column chromatography before recrystallization. 2. Experiment with different solvent systems for recrystallization (e.g., ethanol, isopropanol, ethyl acetate/hexane). |
| Contamination with Side Products | Imidazoles and imidazolones can sometimes form as side products in 2-aminooxazole syntheses.[3] | Optimize reaction conditions (especially temperature and reaction time) to favor the formation of the desired oxazole. Purification by column chromatography may be necessary to separate the isomers. |
Experimental Protocol
A representative experimental protocol for the synthesis of this compound is as follows:
-
Preparation of the Intermediate:
-
Add sodium ethoxide (0.33 mol) to anhydrous diethyl ether (500 ml) and cool the mixture to 0°C with stirring.
-
Slowly add a mixture of ethyl chloroacetate (0.33 mol) and ethyl formate (0.33 mol) to the reaction mixture over 2 hours, maintaining the temperature at 0°C.
-
Allow the reaction to stir overnight at room temperature.
-
Dilute the reaction mixture with ice/water (500 ml) until the sodium salt dissolves.
-
-
Formation of this compound:
-
To the aqueous solution of the intermediate, add urea (0.149 mol).
-
Add 100 ml of ethanol to the mixture.
-
Reflux the resulting mixture for 2 hours.
-
After reflux, remove the ethanol under reduced pressure.
-
The remaining aqueous solution is then subjected to workup and purification to yield the final product.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₆H₈N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 156.14 g/mol | --INVALID-LINK-- |
| Melting Point | 152-156 °C | (Literature Value) |
| Appearance | White to off-white solid | |
| Typical Yield | Variable, often moderate | [1][2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Synthesis of Ethyl 2-aminooxazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-aminooxazole-5-carboxylate. This guide explores alternative catalytic systems to address common challenges encountered in the laboratory.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Product Yield
Common Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. For thermally sensitive substrates, a catalyst screening to find a more active system at lower temperatures is recommended.
-
-
Poor Quality of Starting Materials: Impurities in reactants, especially the α-haloketone precursor, can interfere with the reaction.
-
Solution: Ensure the purity of all starting materials. Recrystallize or purify reagents if necessary.
-
-
Suboptimal Reaction Conditions: The chosen solvent, temperature, or catalyst may not be ideal for the specific substrate.
-
Solution: Screen different solvents and temperatures. The choice of base is also critical; for instance, in palladium-catalyzed reactions, organic bases like tBuONa have shown good results.[1]
-
-
Catalyst Inactivity: The catalyst may have degraded or is not suitable for the reaction.
-
Solution: Use a fresh batch of catalyst. For palladium-catalyzed reactions, ensure an inert atmosphere is maintained to prevent catalyst oxidation. Consider alternative catalysts such as copper, iodine, or calcium-based systems.
-
Issue 2: Formation of Side Products and Impurities
Common Causes and Solutions:
-
Formation of Regioisomers: In unsymmetrical starting materials, the formation of regioisomers can be a significant issue.
-
Solution: A sequential approach, such as the modified Knoevenagel-Hantzsch protocol, where an intermediate is isolated before the final cyclization, can provide better regioselectivity.[2]
-
-
Self-Condensation of Reactants: Starting materials might react with themselves under the reaction conditions.
-
Solution: Slow addition of one of the reactants to the reaction mixture can minimize its instantaneous concentration and reduce self-condensation.
-
-
Formation of Imidazoles: In the Hantzsch-type synthesis of oxazoles from α-haloketones and urea, the formation of imidazole byproducts can occur depending on the reaction conditions.[3]
-
Solution: Careful control of reaction temperature and pH can favor the formation of the desired oxazole.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound and related 2-aminooxazoles?
A1: The classical approach is a variation of the Hantzsch synthesis, involving the condensation of an appropriate α-haloketone with urea or a urea derivative.[3] Modern alternatives include palladium-catalyzed cross-coupling reactions, iodine-catalyzed cyclizations, and sustainable methods using calcium-based catalysts.[1][4]
Q2: I am using the standard Hantzsch protocol with a substituted urea and getting no product. Why might this be?
A2: The Hantzsch protocol, while versatile for 2-aminothiazole synthesis, can be less effective for 2-aminooxazoles when using N-substituted ureas. This is potentially due to the lower nucleophilicity of the oxygen atom in urea compared to the sulfur atom in thiourea.[1][3] An alternative two-step method involving an initial condensation to form the N-unsubstituted 2-aminooxazole followed by a Buchwald-Hartwig cross-coupling for N-arylation has been successfully employed.[1]
Q3: Are there any metal-free alternatives for the synthesis of 2-aminooxazoles?
A3: Yes, metal-free synthetic routes are available. One approach involves an iodine-catalyzed and oxygen-promoted cascade reaction. This method is advantageous as it avoids the use of expensive and potentially toxic transition-metal catalysts.
Q4: How can I improve the yield and reduce the reaction time of my synthesis?
A4: Microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[1] Additionally, optimization of the catalyst system, solvent, and base is crucial. For instance, in palladium-catalyzed reactions, the choice of phosphine ligand can have a dramatic impact on the outcome.
Q5: What are common side reactions to be aware of in 2-aminooxazole synthesis?
A5: Besides the formation of imidazole byproducts, other potential side reactions include the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts under acidic conditions in analogous thiazole syntheses, which highlights the importance of pH control.[5] The stability of reactants and intermediates can also influence the prevalence of side reactions.
Alternative Catalyst Systems: Data and Protocols
The following tables summarize quantitative data for different catalytic systems used in the synthesis of 2-aminooxazoles and the analogous, structurally similar 2-aminothiazoles.
Quantitative Data Summary
| Catalyst System | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| X-Phos Pd G2 | 4-(p-tolyl)oxazol-2-amine | Bromobenzene | tBuONa | Toluene/t-BuOH | 130 | 10 min (MW) | 50 | [1][6] |
| S-Phos Pd G2 | 4-(p-tolyl)oxazol-2-amine | Bromobenzene | tBuONa | Toluene/t-BuOH | 130 | 10 min (MW) | 49 | [1][6] |
| DavePhos/Pd(OAc)₂ | 4-(p-tolyl)oxazol-2-amine | Bromobenzene | Cs₂CO₃ | Toluene/t-BuOH | 130 | 10 min (MW) | 8 | [1][6] |
| Nano-copper powder | Ethyl 3-ethoxyacrylate | Urea/Potassium sulfide | - | THF/Water | 55 | 1.5 h | 95.7 | [7] |
| Ca(NTf₂)₂/nBu₄NPF₆ | N-acyl-N,O-acetal | tert-butylisocyanide | - | Ethyl Acetate | 80 | 15 min | >83 | [4] |
| Iodine | Thiobenzamide | - | - | DMF | RT | 8 h (Visible Light) | 96.5 | [8] |
Note: Data for nano-copper powder and iodine are for the synthesis of the analogous 2-aminothiazole and a 1,2,4-thiadiazole respectively, but provide a strong starting point for adaptation to the synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation of a Pre-formed 2-Aminooxazole
This two-step protocol is effective for synthesizing N-aryl-2-aminooxazoles.
Step A: Formation of the 2-Aminooxazole Core
A mixture of the appropriate α-bromoacetophenone (1 equiv) and urea (10 equiv) in a suitable solvent like DMF is subjected to microwave irradiation at 120°C for 3-30 minutes. The reaction progress is monitored by TLC. After completion, the product is isolated and purified.
Step B: Buchwald-Hartwig Cross-Coupling
To a solution of the 2-aminooxazole from Step A (1 equiv) and the desired aryl halide (0.5 equiv) in a mixture of toluene and t-BuOH, the palladium catalyst (e.g., X-Phos Pd G2, 0.1 equiv) and a base (e.g., tBuONa, 1 equiv) are added. The reaction mixture is heated in a microwave reactor at 130°C for 10-15 minutes. The product is then isolated and purified.[1]
Protocol 2: Calcium-Catalyzed Synthesis of 5-Aminooxazoles (Adaptable)
This protocol describes a sustainable method for the synthesis of 5-aminooxazoles.
To a vial containing the corresponding N-acyl-N,O-acetal (1.0 equiv.) and an isocyanide (1.2 equiv) in ethyl acetate (1 mL), nBu₄NPF₆ (5 mol %) and Ca(NTf₂)₂ (5 mol %) are added. The mixture is stirred at 80 °C until TLC analysis indicates the completion of the reaction. The solvent is then removed, and the product is purified by flash column chromatography.[4]
Visualizing Reaction Pathways
General Workflow for Troubleshooting Low Yields
The following diagram illustrates a logical workflow for addressing low product yields in the synthesis of this compound.
Caption: A troubleshooting workflow for addressing low yields.
Hantzsch-Type Synthesis and Potential Side-Product Formation
This diagram illustrates the main reaction pathway for the Hantzsch-type synthesis of 2-aminooxazoles and a potential side reaction leading to the formation of imidazoles.
Caption: Hantzsch-type synthesis pathway and a potential side reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Functionalization of 2-Aminooxazoles
Welcome to the technical support center for the regioselective functionalization of 2-aminooxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis and modification of this important heterocyclic scaffold.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the regioselective functionalization of 2-aminooxazoles, offering potential causes and solutions.
Issue 1: Poor Regioselectivity in C-H Functionalization (C4 vs. C5)
Question: My C-H functionalization reaction on the 2-aminooxazole core is producing a mixture of C4 and C5 isomers, or the undesired isomer is the major product. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the direct C-H functionalization of 2-aminooxazoles is a significant challenge due to the subtle differences in the electronic and steric environment of the C4 and C5 positions. Here are several factors to consider and troubleshoot:
-
Catalyst and Ligand System: The choice of metal catalyst and coordinating ligand is critical in directing the functionalization to a specific position.
-
Solution: Screen a variety of transition metal catalysts (e.g., Palladium, Rhodium, Ruthenium) and ligands. The steric and electronic properties of the ligand can influence which C-H bond is activated. For instance, bulky ligands may favor the less sterically hindered position.
-
-
Directing Group Strategy: Employing a directing group can be a powerful strategy to achieve high regioselectivity.[1][2][3][4] The directing group is typically installed on the 2-amino group and coordinates to the metal catalyst, bringing it in close proximity to a specific C-H bond.
-
Solution: Introduce a suitable directing group on the exocyclic amino group. Common directing groups include picolinamides, pyrimidyl, or other nitrogen-containing heterocycles. The choice of directing group can influence the cyclometalated intermediate and, consequently, the site of functionalization.
-
-
Reaction Conditions: Temperature, solvent, and additives can all play a crucial role in determining the regioselectivity of the reaction.
-
Solution: Systematically vary the reaction conditions. Lowering the temperature may increase selectivity by favoring the thermodynamically more stable intermediate. The polarity of the solvent can also influence the reaction pathway. Experiment with additives like pivalic acid, which can act as a proton shuttle and influence the C-H activation step.[5]
-
-
Steric Hindrance: The steric bulk of both the substrate and the coupling partner can influence the regioselectivity.
-
Solution: If the desired position is sterically hindered, consider using a less bulky coupling partner. Alternatively, modifying the substituents on the 2-aminooxazole core to reduce steric hindrance around the target C-H bond could be a viable strategy.[5]
-
Issue 2: Low Yield in 2-Aminooxazole Synthesis (Hantzsch-type Condensation)
Question: I am attempting to synthesize N-substituted 2-aminooxazoles using a Hantzsch-type reaction between an α-haloketone and an N-substituted urea, but I am getting very low yields or no product.
Answer: The classic Hantzsch synthesis, which is highly effective for the analogous 2-aminothiazoles using thioureas, is often problematic for N-substituted 2-aminooxazoles.[6][7] This is primarily due to the lower nucleophilicity of the oxygen atom in urea compared to the sulfur atom in thiourea.[6][7]
-
Poor Nucleophilicity of N-substituted Urea: The decreased nucleophilicity of the substituted urea makes the initial condensation with the α-haloketone and the subsequent cyclization difficult.
-
Solution 1: Use Unsubstituted Urea: Unsubstituted urea is more reactive and can often successfully react with α-bromoacetophenones to yield N-unsubstituted 2-aminooxazoles.[6][7] The N-substituent can then be introduced in a subsequent step.
-
Solution 2: Alternative Two-Step Synthetic Protocol: A more reliable method involves a two-step process:
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the 2-aminooxazole scaffold considered important in drug development?
A1: The 2-aminooxazole scaffold is considered a "privileged structure" in medicinal chemistry.[8] It is an isostere of the well-known 2-aminothiazole moiety, which is present in numerous bioactive molecules.[6][9] By replacing the sulfur atom with an oxygen atom, 2-aminooxazoles can offer potential advantages such as improved solubility (decreased ClogP) and a different metabolic profile, as the oxygen atom is not susceptible to the same oxidative metabolism as the sulfur atom in the thiazole ring.[6][7] They have shown promise as antimicrobial agents, particularly against Mycobacterium tuberculosis.[10]
Q2: What are the key differences in reactivity between 2-aminooxazoles and 2-aminothiazoles?
A2: The primary difference in reactivity stems from the replacement of the sulfur atom with a more electronegative oxygen atom. This has several implications:
-
Synthesis: As mentioned, the synthesis of 2-aminooxazoles via the Hantzsch protocol is more challenging than that of 2-aminothiazoles due to the lower nucleophilicity of urea.[6][7]
-
Ring Stability and Aromaticity: The oxazole ring has a different electronic distribution compared to the thiazole ring, which can affect its stability and reactivity in various chemical transformations.[11]
-
Metabolic Stability: The sulfur atom in 2-aminothiazoles can be a site of metabolic oxidation. The corresponding oxygen atom in 2-aminooxazoles is not prone to this metabolic pathway, potentially leading to improved pharmacokinetic properties.[6][7]
Q3: Can directing groups be used for the regioselective functionalization of 2-aminooxazoles?
A3: Yes, directing group strategies are highly relevant for achieving regioselective C-H functionalization of 2-aminooxazoles.[1][2][3] By temporarily installing a directing group on the exocyclic amino group, it is possible to guide a transition metal catalyst to a specific C-H bond (either C4-H or C5-H), enabling its selective functionalization. The choice of directing group is crucial and can be tailored to target the desired position.
Q4: What are some common catalysts used for the functionalization of 2-aminooxazoles?
A4: Palladium-based catalysts are commonly employed, particularly for cross-coupling reactions like the Buchwald-Hartwig amination to install substituents on the 2-amino group.[6][7] For C-H functionalization, rhodium and ruthenium catalysts are also frequently used for other heterocyclic systems and are excellent candidates for exploration with 2-aminooxazoles.[5] The choice of catalyst is often paired with a specific ligand to fine-tune reactivity and selectivity.
Section 3: Data Presentation
Table 1: Optimization of Condensation Reaction for 4-(p-tolyl)oxazol-2-amine Synthesis [6]
| Entry | Solvent | Urea Equiv. | Temperature (°C) | Time | Yield (%) |
| VIII | DMF | 2 | 80 | 8 h | 18 |
| IX | DMF | 10 | 80 | 3 h | 37 |
| X | DMF | 10 | 120 | 30 min | 45 |
| XI | DMF | 10 | 80 | 15 min (MW) | 53 |
| XII | DMF | 10 | 120 | 3 min (MW) | 56 |
| XIII | NMP | 10 | 80 | 15 min (MW) | 50 |
| XIV | NMP | 10 | 120 | 3 min (MW) | 45 |
| VII | DMSO | 10 | 80 | 3 h | 0 |
Table 2: Effect of Base and Catalyst on Buchwald-Hartwig Coupling of 4-(p-tolyl)oxazol-2-amine with 4-bromobenzene [8]
| Entry | Catalyst | Base | Yield (%) |
| I | X-Phos Pd G2 | t-BuONa | 50 |
| II | S-Phos Pd G2 | t-BuONa | 52 |
| III | X-Phos Pd G2 | Cs₂CO₃ | 32 |
| IV | S-Phos Pd G2 | Cs₂CO₃ | 15 |
| V | X-Phos Pd G2 | K₂CO₃ | 0 |
| VI | S-Phos Pd G2 | K₂CO₃ | 0 |
| VII | X-Phos Pd G2 | K₃PO₄ | 37 |
| VIII | S-Phos Pd G2 | K₃PO₄ | 21 |
| IX | Dave Phos/Pd(OAc)₂ | t-BuONa | 8 |
| X | Dave Phos/Pd(OAc)₂ | Cs₂CO₃ | 8 |
| XI | Dave Phos/Pd(OAc)₂ | K₂CO₃ | 11 |
| XII | Dave Phos/Pd(OAc)₂ | K₃PO₄ | 11 |
Section 4: Experimental Protocols
Protocol 1: Synthesis of 4-Aryl-2-aminooxazoles via Condensation[6][8]
This protocol describes the synthesis of the 2-aminooxazole core from an α-bromoacetophenone and urea.
Materials:
-
α-bromoacetophenone derivative (1 equiv)
-
Urea (10 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a microwave reactor vial, add the α-bromoacetophenone and urea.
-
Add DMF as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120°C for 3 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel to obtain the desired 4-aryl-2-aminooxazole.
Protocol 2: N-Arylation of 2-Aminooxazoles via Buchwald-Hartwig Cross-Coupling[6][8]
This protocol details the N-functionalization of a pre-formed 2-aminooxazole with an aryl halide.
Materials:
-
4-Aryl-2-aminooxazole (1 equiv)
-
Aryl bromide (0.5 equiv)
-
Sodium tert-butoxide (t-BuONa) (1 equiv)
-
X-Phos Pd G2 (0.1 equiv)
-
Toluene
-
tert-Butanol (t-BuOH)
Procedure:
-
In a microwave reactor vial, combine the 4-aryl-2-aminooxazole, aryl bromide, t-BuONa, and X-Phos Pd G2 catalyst.
-
Add toluene and t-BuOH as solvents.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 130°C for 10-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify by column chromatography to yield the N,4-diaryl-2-aminooxazole.
Section 5: Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Two-step synthesis of N,4-disubstituted 2-aminooxazoles.
Caption: Logic of directing group-assisted C-H functionalization.
References
- 1. Combining transition metals and transient directing groups for C–H functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2-Aminooxazole - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Oxazole and Thiazole Derivatives
A comprehensive guide for researchers and drug development professionals on the therapeutic potential of oxazole and thiazole-based compounds, supported by experimental data and detailed protocols.
Oxazole and thiazole are five-membered heterocyclic aromatic compounds that form the core of numerous synthetic and naturally occurring molecules with significant biological activity. Their structural similarity, with an oxygen atom in the oxazole ring being replaced by a sulfur atom in the thiazole ring, makes them intriguing subjects for comparative studies in medicinal chemistry. This guide provides a detailed comparison of the biological activities of their derivatives, focusing on anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and methodologies.
At a Glance: Oxazole vs. Thiazole
| Feature | Oxazole Derivatives | Thiazole Derivatives |
| Core Structure | Five-membered ring with one oxygen and one nitrogen atom. | Five-membered ring with one sulfur and one nitrogen atom. |
| Anticancer Activity | Exhibit potent activity against various cancer cell lines by targeting pathways like STAT3 and inhibiting tubulin polymerization.[1] | Generally considered more promising for antiproliferative activity, with numerous derivatives showing high efficacy.[2] |
| Antimicrobial Activity | Display a broad spectrum of antibacterial and antifungal activities. | Often exhibit potent and broad-spectrum antimicrobial effects. |
| Anti-inflammatory Activity | Known to inhibit key inflammatory mediators and pathways. | Derivatives have shown significant anti-inflammatory effects in various studies.[3] |
Core Structural Differences
The fundamental difference between oxazole and thiazole lies in the heteroatom at position 1 of the five-membered ring. This seemingly minor change from oxygen (in oxazole) to sulfur (in thiazole) significantly influences the electronic properties, aromaticity, and ultimately the biological activity of the resulting derivatives.
Comparative Biological Activity: Experimental Data
The following tables summarize quantitative data from studies that have directly compared the biological activities of oxazole and thiazole derivatives under the same experimental conditions.
Antioxidant Activity
A study comparing the antioxidant potential of ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate and its thiazole analog using the DPPH method revealed a significantly higher activity for the thiazole derivative.[4]
| Compound | Core Heterocycle | IC50 (ppm)[4] |
| Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate | Oxazole | 275.3 |
| Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate | Thiazole | 64.75 |
Antimicrobial Activity
In a comparative study, a series of newly synthesized oxazole and thiazole derivatives were screened for their antibacterial activity. The results, measured as the zone of inhibition, are presented below.
| Compound ID | Core Heterocycle | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| 4a | Oxazole | 12 | 10 |
| 4b | Oxazole | 15 | 13 |
| 5a | Thiazole | 14 | 11 |
| 5b | Thiazole | 17 | 15 |
Mechanism of Action: Modulation of the NF-κB Signaling Pathway
A common mechanism through which both oxazole and thiazole derivatives exert their anti-inflammatory and anticancer effects is by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune response, inflammation, and cell survival. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
General Experimental Workflow for Biological Screening
The following diagram illustrates a typical workflow for the initial screening of newly synthesized compounds for their biological activity.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the oxazole or thiazole derivatives and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to determine the antimicrobial susceptibility of the synthesized compounds.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Inoculation of Agar Plates: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension using a sterile cotton swab.
-
Well Preparation: Wells of 6 mm diameter are punched into the agar using a sterile cork borer.
-
Compound Application: A specific volume (e.g., 100 µL) of each compound solution (at a defined concentration) is added to the wells.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters.
Conclusion
Both oxazole and thiazole derivatives represent privileged scaffolds in medicinal chemistry, demonstrating a wide array of potent biological activities. While this guide provides a comparative overview, the specific activity of any derivative is highly dependent on the nature and position of its substituents. The available data suggests that thiazole derivatives may hold a slight edge in certain therapeutic areas, such as anticancer and antioxidant applications. However, both classes of compounds continue to be promising candidates for the development of novel therapeutic agents. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this exciting field.
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
Definitive Structural Validation of Ethyl 2-aminooxazole-5-carboxylate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel compounds such as Ethyl 2-aminooxazole-5-carboxylate, an unambiguous structural assignment is paramount for understanding its physicochemical properties, predicting its biological activity, and ensuring intellectual property protection. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for structural elucidation, with other powerful analytical techniques, supported by experimental data and detailed protocols.
Structural Validation of this compound
The definitive crystal structure of this compound (C₆H₈N₂O₃) has been determined by single-crystal X-ray diffraction.[1][2][3] The analysis confirmed the planar nature of the oxazole ring and provided precise measurements of bond lengths and angles. The crystal structure reveals a network of intermolecular hydrogen bonds that organize the molecules into planar sheets.[1][2] This detailed structural information is invaluable for computational modeling and structure-activity relationship (SAR) studies.
While X-ray crystallography provides unparalleled detail, its application is contingent on the ability to grow high-quality single crystals. Therefore, a multi-faceted approach employing a suite of analytical techniques is often necessary for comprehensive structural validation, especially for compounds that are difficult to crystallize.
Comparison of Structural Elucidation Techniques
The following table summarizes the strengths and limitations of key analytical methods for the structural validation of small molecules like this compound.
| Technique | Information Provided | Advantages | Limitations | Sample Requirements |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions.[1][2] | Unambiguous and definitive structural determination. | Requires a suitable single crystal, which can be challenging to obtain. | High-quality single crystal (typically > 0.1 mm). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, through-bond and through-space correlations (COSY, HSQC, HMBC, NOESY).[4][5][6] | Excellent for determining the carbon-hydrogen framework and stereochemistry in solution. Does not require crystallization.[5][7] | Does not directly provide bond lengths or angles. Can be complex to interpret for molecules with many signals. | ~1-10 mg of pure sample dissolved in a deuterated solvent. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), and fragmentation patterns for structural clues.[1][3][8][9] | High sensitivity, requires very small amounts of sample.[1] Can be coupled with chromatography for mixture analysis. | Provides limited information on stereochemistry and connectivity. Fragmentation can be complex to interpret. | Micrograms to nanograms of sample. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups based on their vibrational frequencies. | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information about the overall molecular structure. | Milligrams of solid or liquid sample. |
| Computational Modeling (e.g., DFT) | Predicted 3D structure, conformational analysis, and spectroscopic properties (NMR, IR).[2][10][11] | Complements experimental data, can help in assigning spectra and predicting stable conformers. | Accuracy is dependent on the level of theory and basis set used. Predictions must be validated by experimental data. | None (in silico). |
Experimental Protocols
Single-Crystal X-ray Crystallography
The following is a generalized protocol for the structural determination of a small organic molecule like this compound.
-
Crystal Growth: Single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate). Other techniques include vapor diffusion and cooling crystallization.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). The diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 150 K) to minimize thermal vibrations.[3]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and displacement parameters are refined against the experimental data to achieve the final structure.[1]
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[4]
-
Data Acquisition: The NMR tube is placed in the spectrometer. For this compound, the following spectra are typically acquired:
-
¹H NMR: Provides information on the number, chemical environment, and coupling of protons.
-
¹³C NMR: Provides information on the number and chemical environment of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish correlations between protons and carbons to determine the complete molecular structure.
-
-
Data Processing and Analysis: The acquired data is Fourier transformed and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS. The integration of ¹H signals, chemical shifts, and coupling constants are analyzed to elucidate the structure.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[1]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).[9]
-
Data Analysis: The accurate mass of the molecular ion is used to determine the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and obtain structural information.[3]
Application in Drug Development: DNA Minor Groove Binding
This compound is a building block for the synthesis of lexitropsins, a class of DNA minor groove binding agents with potential anticancer and antiviral properties.[12][13] These compounds recognize and bind to specific DNA sequences, interfering with DNA replication and transcription. An experimental workflow to investigate the DNA binding properties of a lexitropsin derived from this compound is depicted below using a DNA footprinting assay.
Caption: Workflow of a DNA footprinting assay to identify the binding site of a lexitropsin on a DNA fragment.
This workflow illustrates how the structural information of a compound like this compound is critical for designing derivatives that can interact with biological macromolecules, and how their mechanism of action can be elucidated through established biochemical assays.
References
- 1. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 2. fiveable.me [fiveable.me]
- 3. mdpi.com [mdpi.com]
- 4. jchps.com [jchps.com]
- 5. Small molecule-NMR | University of Gothenburg [gu.se]
- 6. news-medical.net [news-medical.net]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. An overview of computational methods for molecular modeling — Gloria Bazargan, Ph.D. [gloriabazargan.com]
- 11. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 12. DNA recognition by lexitropsins, minor groove binding agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
comparative analysis of synthetic routes to 2-aminooxazole esters
For Researchers, Scientists, and Drug Development Professionals
The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthesis is a critical step in the development of new therapeutics. This guide provides a comparative analysis of three distinct synthetic routes to 2-aminooxazole esters, offering insights into their methodologies, efficiencies, and practical considerations. The routes examined are the classical Hantzsch-type condensation, a direct synthesis from α-hydroxyketones, and a modern gold-catalyzed cycloaddition.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the three primary synthetic routes to 2-aminooxazole esters, providing a clear comparison of their performance based on reported experimental data.
| Parameter | Route A: Hantzsch-Type Synthesis | Route B: From α-Hydroxyketones | Route C: Gold-Catalyzed Cycloaddition |
| Starting Materials | α-Haloketone, Urea | α-Hydroxyketone, Cyanamide | Terminal Alkyne, Cyanamide derivative |
| Key Reagents | DMF (solvent) | Water (solvent), NaOH (base) | Ph₃PAuNTf₂ (catalyst), 2-Picoline N-oxide |
| Reaction Temperature | 120 °C (Microwave) | 40–45 °C | 80 °C |
| Reaction Time | 3 minutes | Not specified, exothermic reaction | 3–12 hours |
| Reported Yield | 49–56% | up to 90% (86.8% in example) | 50–80% |
| Key Advantages | Rapid reaction under microwave conditions. | High yields, mild conditions, uses water as a solvent. | Catalytic, good functional group tolerance. |
| Key Disadvantages | Moderate yields, requires pre-functionalized α-haloketone. | Cyanamide is a hazardous reagent. | Requires expensive gold catalyst and an oxidant. |
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow of the three compared synthetic routes to the 2-aminooxazole core structure.
Caption: Flowchart of three synthetic routes to 2-aminooxazoles.
Detailed Experimental Protocols
This section provides detailed experimental methodologies for each of the three synthetic routes, based on published literature.
Route A: Hantzsch-Type Synthesis from α-Haloketone and Urea
This method is a variation of the classical Hantzsch thiazole synthesis, adapted for oxazoles. It involves the condensation of an α-haloketone with urea. The use of microwave irradiation can significantly reduce the reaction time.
Experimental Protocol (Example: Synthesis of 4-(p-tolyl)oxazol-2-amine):
-
To a microwave vial, add α-bromo-4'-methylacetophenone (1 equivalent), urea (10 equivalents), and dimethylformamide (DMF).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 3 minutes.
-
After cooling, the reaction mixture is typically subjected to an aqueous workup and purified by column chromatography to yield the desired 2-aminooxazole.
-
Reported yields for this specific transformation are in the range of 49-56%.[1]
Route B: Synthesis from α-Hydroxyketone and Cyanamide
This highly efficient route offers a direct condensation of an α-hydroxyketone with cyanamide under mild, aqueous conditions. It avoids the need for pre-halogenated starting materials.
Experimental Protocol (Example: Synthesis of 2-amino-4,5-dimethyloxazole):
-
Prepare a solution of cyanamide in water.
-
To this solution, add acetoin (3-hydroxy-2-butanone, 1 equivalent).
-
Heat the mixture with stirring to approximately 40 °C to dissolve the acetoin. The reaction is exothermic and the temperature should be maintained between 40 and 45 °C.
-
After the reaction is complete, add an equal volume of 10% aqueous sodium hydroxide solution.
-
Extract the product exhaustively with a suitable organic solvent (e.g., methylene chloride).
-
The combined organic extracts are dried, filtered, and concentrated to yield the product.
-
This method has been reported to provide yields as high as 86.8%.
Route C: Gold-Catalyzed Cycloaddition of a Terminal Alkyne and Cyanamide
This modern approach utilizes a gold catalyst to facilitate the heterocyclization of a terminal alkyne, a cyanamide derivative, and an oxygen atom from an N-oxide oxidant. This method is notable for its catalytic nature and tolerance of various functional groups.
Experimental Protocol (General Procedure):
-
In a reaction vessel, dissolve the terminal alkyne (1 equivalent), the cyanamide derivative (1.2 equivalents), and the gold catalyst (e.g., Ph₃PAuNTf₂, 2 mol%) in chlorobenzene.
-
Add the oxidant (e.g., 2-picoline N-oxide, 1.5 equivalents) to the mixture.
-
Heat the reaction mixture at 80 °C for 3 to 12 hours, monitoring the progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
-
This catalytic method has been shown to produce a range of 5-substituted 2-amino-1,3-oxazoles in yields of 50-80%.[2][3]
Conclusion
The choice of synthetic route for accessing 2-aminooxazole esters depends on several factors including the availability of starting materials, desired scale, and tolerance for certain reagents and conditions.
-
Route A (Hantzsch-Type) is a rapid method, especially with microwave assistance, but may offer only moderate yields.
-
Route B (from α-Hydroxyketones) stands out for its high yields, operational simplicity, and use of mild, aqueous conditions, making it an attractive option for large-scale synthesis, although care must be taken with the handling of cyanamide.
-
Route C (Gold-Catalyzed) represents a modern, catalytic approach with good yields and functional group tolerance, but the cost of the gold catalyst may be a consideration for larger-scale applications.
Each route presents a viable pathway to the 2-aminooxazole core, and the comparative data herein should assist researchers in selecting the most appropriate method for their specific synthetic goals.
References
- 1. An Efficient [2 + 2 + 1] Synthesis of 2,5-Disubstituted Oxazoles via Gold-Catalyzed Intermolecular Alkyne Oxidation [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile Gold-Catalyzed Heterocyclization of Terminal Alkynes and Cyanamides Leading to Substituted 2-Amino-1,3-Oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Ethyl 2-aminooxazole-5-carboxylate Isomers
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of key isomers of Ethyl 2-aminooxazole-carboxylate. This guide provides a comparative analysis of available ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, alongside standardized experimental protocols.
The structural elucidation of isomeric compounds is a critical step in chemical synthesis and drug discovery. Subtle differences in the arrangement of functional groups can lead to vastly different chemical properties and biological activities. This guide focuses on the spectroscopic comparison of two key isomers of Ethyl 2-aminooxazole-carboxylate: the 5-carboxylate and 4-carboxylate derivatives. Due to a lack of available experimental data, a comprehensive analysis of the third potential isomer, Ethyl 4-aminooxazole-5-carboxylate, could not be included at this time.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for Ethyl 2-aminooxazole-5-carboxylate and Ethyl 2-aminooxazole-4-carboxylate. These tables are designed for easy comparison of key spectral features.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | Solvent | Oxazole-H | -NH₂ | -CH₂- (Ethyl) | -CH₃ (Ethyl) |
| This compound | CDCl₃ | 7.48 (s, 1H) | 5.33 (s, 2H) | 4.31-4.36 (q, 2H) | 1.35-1.36 (t, 3H) |
| Ethyl 2-aminooxazole-4-carboxylate | - | Data not available in a comparable format | - | - | - |
Table 2: IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (Ester) | C=N Stretch | C-O Stretch |
| This compound | 3387, 3119 | 1715 | 1676 | 1261, 1178, 1146 |
| Ethyl 2-aminooxazole-4-carboxylate | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Peaks (m/z) |
| This compound | C₆H₈N₂O₃ | 156.14 | Data not readily available |
| Ethyl 2-aminooxazole-4-carboxylate | C₆H₈N₂O₃ | 156.14 | Data not readily available |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are based on standard practices for the analysis of heterocyclic organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Record the spectrum over a spectral width of 0-12 ppm.
-
Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
Record the spectrum over a spectral width of 0-200 ppm.
-
Process the data with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, scan the sample over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Record the data as percent transmittance (%T) or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron impact - EI).
-
Data Acquisition:
-
ESI-MS: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. Typical parameters include a capillary voltage of 3-4 kV and a cone voltage of 20-40 V.
-
EI-MS: Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural confirmation.
Spectroscopic Workflow and Isomer Differentiation
The following diagram illustrates the logical workflow for the spectroscopic comparison and differentiation of the Ethyl 2-aminooxazole-carboxylate isomers.
Caption: Logical workflow for the synthesis, spectroscopic analysis, and structural elucidation of Ethyl 2-aminooxazole-carboxylate isomers.
This guide provides a foundational framework for the spectroscopic comparison of this compound and its 4-carboxylate isomer. Further research is required to obtain a complete spectroscopic dataset, particularly for the 4-carboxylate and the yet uncharacterized 4-amino-5-carboxylate isomers, to enable a more comprehensive and definitive comparative analysis.
A Comparative Guide to Purity Assessment of Ethyl 2-aminooxazole-5-carboxylate
For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like Ethyl 2-aminooxazole-5-carboxylate is a cornerstone of robust chemical synthesis and drug discovery. This five-membered heterocyclic compound is a valuable building block in medicinal chemistry. Its purity can significantly influence the outcome of subsequent reactions, affecting the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for assessing the purity of this compound. We will also discuss alternative and complementary techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful and versatile analytical technique for the separation, identification, and quantification of components in a mixture. For a non-volatile compound like this compound, reversed-phase HPLC is the most common and effective approach.
Experimental Protocol: Reversed-Phase HPLC
A representative HPLC method for determining the purity of this compound is detailed below. This method is based on established principles for the analysis of polar heterocyclic compounds.
Instrumentation:
-
HPLC system equipped with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment of the mobile phase)
-
Methanol (HPLC grade, for sample preparation)
-
This compound reference standard of known purity
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Potential Impurities:
The purity analysis should aim to separate the main component from potential impurities. Based on a common synthesis route from ethyl 2-chloro-3-oxopropanoate and urea, potential impurities could include:
-
Unreacted starting materials: ethyl 2-chloro-3-oxopropanoate and urea.
-
Byproducts from side reactions.
-
Degradation products.
Comparison of Analytical Methods
While HPLC is a robust method for purity determination, other techniques can provide complementary information. The choice of method depends on the specific requirements of the analysis, such as the nature of expected impurities and the desired level of accuracy.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and boiling point, detection by mass-to-charge ratio. | Intrinsic quantitative response of nuclei in a magnetic field. |
| Quantitation | Relative (requires a reference standard of known purity). | Relative (requires a reference standard). | Absolute (can determine purity without a specific reference standard of the analyte). |
| Selectivity | Good for separating structurally related, non-volatile impurities. | High selectivity based on mass fragmentation patterns, ideal for volatile impurities. | Excellent for structural elucidation and identification of impurities. |
| Sensitivity | High (typically ppm levels). | Very high (can detect trace level volatile impurities, ppb levels). | Moderate (typically requires mg of sample). |
| Applicability for this Compound | Excellent for the primary purity assay and non-volatile impurities. | Suitable for detecting residual solvents and volatile byproducts. | Provides an orthogonal, absolute purity value and structural confirmation. |
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for assessing the purity of this compound using HPLC.
Caption: Workflow for HPLC Purity Assessment.
Conclusion
For the routine purity assessment of this compound, HPLC with UV detection is a reliable and widely accessible method. It offers excellent separation capabilities for non-volatile impurities and provides accurate quantitative results when calibrated with a reference standard. For a more comprehensive understanding of the impurity profile, especially for volatile components or for obtaining an absolute purity value without a specific standard, techniques like GC-MS and qNMR are invaluable orthogonal methods. A multi-faceted approach, employing a combination of these techniques, ensures the highest confidence in the quality and purity of this important chemical intermediate, thereby supporting the integrity of research and drug development programs.
Biological Assay Validation: A Comparative Guide to Ethyl 2-aminooxazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of compounds derived from Ethyl 2-aminooxazole-5-carboxylate and its isosteric thiazole analogs. The information presented is based on available experimental data from peer-reviewed studies and is intended to assist researchers in the evaluation and selection of these compounds for further investigation.
Comparative Analysis of Biological Activity
Derivatives of this compound and related heterocyclic compounds have demonstrated a range of biological activities, including anticancer and antimicrobial effects. The following tables summarize key quantitative data from various studies to facilitate a direct comparison of their potency.
Anticancer Activity
The antiproliferative effects of various oxazole and thiazole derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 14 | Oxazole Derivative | HCT116 (Colon Carcinoma) | 71.8 | 5-Fluorouracil | - |
| Compound 6 | Oxazole Derivative | MCF7 (Breast Carcinoma) | 74.1 | Tamoxifen | - |
| 3a | Pyrano[3,2-c]quinoline | HT-29 (Colon Cancer) | 0.023 | Erlotinib | 0.030 |
| 3f | Pyrano[3,2-c]quinoline | HT-29 (Colon Cancer) | 0.025 | Erlotinib | 0.030 |
| 3c | Pyrano[3,2-c]quinoline | MCF-7 (Breast Cancer) | 0.030 | Erlotinib | - |
| 3g | Pyrano[3,2-c]quinoline | MCF-7 (Breast Cancer) | 0.042 | Erlotinib | - |
| 7a | Thiazole-5-carboxamide | A-549, Bel7402, HCT-8 | Moderate Activity | - | - |
| 88 | Thiazolopyridazine | HS 578T (Breast Cancer) | 0.8 | - | - |
Note: A lower IC50 value indicates a higher potency of the compound. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
Antimicrobial Activity
The antimicrobial potential of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Derivative Class | Bacterial Strain | MIC (µM) | Fungal Strain | MIC (µM) |
| Compound 3 | Oxazole Derivative | S. aureus | 14.8 | C. albicans | 29.6 |
| Compound 3 | Oxazole Derivative | E. coli | 14.8 | - | - |
| Compound 8 | Oxazole Derivative | B. subtilis | 17.5 | - | - |
| Compound 14 | Oxazole Derivative | P. aeruginosa | 17.3 | - | - |
| Compound 6 | Oxazole Derivative | S. enterica | 17.8 | A. niger | 17.8 |
| Compound 5 | Oxazole Derivative | - | - | C. albicans | 29.6 |
Note: A lower MIC value indicates greater antimicrobial activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of common assays used in the evaluation of these compounds.
Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., HT-29, MCF-7) are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and a reference drug (e.g., Erlotinib) for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the MTT to be metabolized.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the compound concentration versus the cell viability.[1]
Antimicrobial Susceptibility Testing (Serial Dilution Method)
The serial dilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2][3]
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
General Experimental Workflow for Bio-Assay Validation
Caption: General workflow for the synthesis, screening, and validation of novel compounds.
Postulated EGFR/HER-2 Signaling Inhibition
Some quinoline derivatives have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1] The following diagram illustrates a simplified representation of this signaling pathway and the point of inhibition.
References
For Researchers, Scientists, and Drug Development Professionals
The strategic design of small molecule therapeutics often involves the use of bioisosteric replacement to fine-tune the physicochemical and pharmacological properties of a lead compound. Among the privileged scaffolds in medicinal chemistry, 5-membered aromatic heterocycles are of significant interest. This guide provides a detailed head-to-head comparison of Ethyl 2-aminooxazole-5-carboxylate and its related 2-aminothiazole and 2-aminoimidazole analogs. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data, to inform rational drug design and development.
Physicochemical Properties: A Comparative Overview
The isosteric replacement of the sulfur atom in the 2-aminothiazole ring with an oxygen atom to form the 2-aminooxazole scaffold can lead to notable improvements in physicochemical properties, which are critical for drug development. 2-aminooxazoles are suggested to have a decreased ClogP (and thus improved solubility) and a lower rate of metabolism due to the absence of the oxidizable sulfur atom.[1][2]
Table 1: Calculated Physicochemical Properties
| Property | This compound | Ethyl 2-aminothiazole-5-carboxylate | Ethyl 2-aminoimidazole-5-carboxylate |
| Molecular Formula | C₆H₈N₂O₃ | C₆H₈N₂O₂S | C₆H₉N₃O₂ |
| Molecular Weight | 156.14 | 172.20 | 155.16 |
| LogP | 0.43 | ~0.9 (estimated) | 0.3 |
| Hydrogen Bond Donors | 1 | 1 | 2 |
| Hydrogen Bond Acceptors | 5 | 4 | 5 |
| Rotatable Bonds | 2 | 2 | 2 |
Synthesis of the Heterocyclic Scaffolds
The synthesis of these heterocycles generally follows established chemical pathways. The 2-aminothiazole and 2-aminooxazole esters are commonly prepared via the Hantzsch synthesis or variations thereof, involving the condensation of an α-halocarbonyl compound with a thiourea or urea, respectively. The synthesis of the 2-aminoimidazole ester often involves a multi-step process.
Below is a generalized workflow for the synthesis of these key intermediates.
Biological Activity: A Head-to-Head Comparison
Derivatives of 2-aminothiazole, 2-aminooxazole, and 2-aminoimidazole are known to possess a wide range of biological activities, including antimicrobial, antitubercular, and anticancer properties. The isosteric replacement of the thiazole ring with an oxazole has been shown to maintain or even improve biological activity in several studies.
Antimicrobial and Antitubercular Activity
The 2-aminooxazole scaffold is considered a promising bioisostere of 2-aminothiazole in the development of new antitubercular agents. Studies have shown that 2-aminooxazole derivatives can exhibit potent activity against Mycobacterium tuberculosis, with a trend similar to their 2-aminothiazole counterparts.[2][3]
Table 2: Comparative Antimycobacterial Activity (MIC in µg/mL)
| Compound Derivative | M. tuberculosis H37Rv (MIC) | Reference |
| 2-Aminothiazole Derivative 1 | 3.13 | [2] |
| 2-Aminooxazole Derivative 1 | 3.13 | [2] |
| 2-Aminothiazole Derivative 2 | > 100 | [2] |
| 2-Aminooxazole Derivative 2 | 12.5 | [2] |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | [4][5] |
Anticancer Activity
The 2-aminothiazole scaffold is a key component of several approved anticancer drugs, such as the tyrosine kinase inhibitor Dasatinib.[1] Derivatives of this class of compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. While less explored, 2-aminooxazole derivatives are also being investigated for their anticancer potential.
Table 3: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 (Leukemia) | Comparable to Dasatinib | [6] |
| MCF-7 (Breast) | 20.2 | [6] | |
| HT-29 (Colon) | 21.6 | [6] | |
| 2-Aminothiazole Derivative (Compound 13) | RPMI-8226 (Leukemia) | 0.08 | [7] |
| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative | HS 578T (Breast) | 0.8 | [8] |
Mechanism of Action: Modulation of Apoptotic Pathways
One of the key mechanisms by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of apoptosis. This programmed cell death is often mediated by the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
Experimental Protocols
General Procedure for Synthesis of Ethyl 2-aminothiazole-5-carboxylate Derivatives
A common synthetic route involves the reaction of an ethyl β-ethoxyacrylate with N-bromosuccinimide (NBS) to form an α-bromo intermediate. This intermediate is then condensed with a thiourea in a suitable solvent, followed by heating to facilitate cyclization and formation of the 2-aminothiazole ring.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: A standardized suspension of the microbial strain is prepared.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (temperature and time) for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The comparative analysis of this compound and its thiazole and imidazole analogs reveals a class of heterocycles with significant therapeutic potential. The 2-aminooxazole scaffold, in particular, emerges as a promising alternative to the more extensively studied 2-aminothiazoles, potentially offering improved physicochemical properties without compromising biological activity. Further research focusing on a direct, systematic comparison of these heterocycles within the same experimental framework is warranted to fully elucidate their structure-activity relationships and guide the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Confirming the Structure of Ethyl 2-aminooxazole-5-carboxylate Derivatives: A Comparative Guide
For researchers and professionals in drug development, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of the key experimental data used to confirm the structure of Ethyl 2-aminooxazole-5-carboxylate and its derivatives. By leveraging spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), one can confidently elucidate the molecular architecture of this important class of heterocyclic compounds.
Spectroscopic Data Comparison
The following tables summarize the expected and reported spectroscopic data for this compound and its analogues. These values serve as a benchmark for confirming the successful synthesis of new derivatives.
¹H and ¹³C NMR Spectral Data
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.
Table 1: Comparative ¹H NMR Data (in DMSO-d₆)
| Compound/Derivative | Oxazole-H (ppm) | -NH₂ (ppm) | -OCH₂CH₃ (q, ppm) | -OCH₂CH₃ (t, ppm) | Other Signals (ppm) |
| This compound (Predicted) | ~7.5 - 7.8 (s) | ~7.0 - 7.5 (br s) | ~4.2 - 4.3 | ~1.2 - 1.3 | - |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | - | 9.21 (brs), 7.76 (brs) | 4.01-3.96 | 1.11-1.07 | 7.34-7.24 (m, 5H, Ar-H), 5.17 (s, 1H), 2.26 (s, 3H, CH₃)[1] |
| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | - | 9.35 (brs), 7.89 (brs) | 4.02 | 1.12 | 8.24 (d, 2H), 7.52 (d, 2H), 5.28 (s, 1H), 2.28 (s, 3H, CH₃)[1] |
Table 2: Comparative ¹³C NMR Data (in DMSO-d₆)
| Compound/Derivative | C=O (ester) | C2 (Oxazole) | C5 (Oxazole) | C4 (Oxazole) | -OCH₂CH₃ | Other Signals (ppm) |
| This compound (Predicted) | ~160-165 | ~160-165 | ~140-145 | ~110-115 | ~60, ~14 | - |
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 165.8 | - | - | - | 59.6, 14.5 | 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 54.4, 18.2[1] |
| Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 165.4 | - | - | - | 69.6, 14.4 | 152.4, 152.1, 149.7, 147.2, 128.1, 124.1, 98.3, 54.2, 18.4[1] |
Note: The predicted values for the parent compound are based on general chemical shift knowledge for similar structures.
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected for this compound Derivatives |
| N-H Stretch (amine) | 3500-3300 | Two bands for primary amine |
| C-H Stretch (aromatic/vinylic) | 3100-3000 | Present |
| C-H Stretch (aliphatic) | 3000-2850 | Present |
| C=O Stretch (ester) | 1750-1735 | Strong absorption |
| C=N Stretch (oxazole ring) | 1690-1640 | Present |
| C-O Stretch (ester & ring) | 1300-1000 | Multiple bands |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure. For this compound (Molecular Weight: 156.14 g/mol ), the molecular ion peak (M⁺) is expected at m/z 156.
Table 4: Expected Mass Spectrometry Fragmentation
| Fragment Ion | m/z | Description |
| [M]⁺ | 156 | Molecular Ion |
| [M - C₂H₅]⁺ | 127 | Loss of the ethyl group |
| [M - OC₂H₅]⁺ | 111 | Loss of the ethoxy group |
| [M - COOC₂H₅]⁺ | 83 | Loss of the ethyl carboxylate group |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reliable and comparable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the proton spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire the carbon spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
Data Processing : Process the raw data using appropriate software. This involves Fourier transformation, phase and baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation : No extensive sample preparation is required. Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition : Press the sample firmly against the crystal to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The instrument software automatically performs a background subtraction to yield the final IR spectrum.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. The solution may be further diluted and filtered before injection.
-
Ionization : Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion with minimal fragmentation.
-
Mass Analysis : Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition.
-
Fragmentation Analysis (MS/MS) : To confirm the structure, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
Visualization of the Confirmation Workflow
The following diagrams illustrate the logical flow of experiments and the signaling pathway for structural confirmation.
Caption: Experimental workflow for structural confirmation.
Caption: Logic for combining spectroscopic data.
References
A Comparative Guide to Ethyl 2-aminooxazole-5-carboxylate and Its Thiazole Analog in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is continually evolving, with the search for novel molecular scaffolds that offer improved efficacy, safety, and pharmacokinetic profiles. Among the heterocyclic compounds that serve as privileged structures in drug design, the 2-aminooxazole and its bioisosteric counterpart, the 2-aminothiazole, have garnered significant attention. This guide provides a comparative analysis of Ethyl 2-aminooxazole-5-carboxylate and its widely used sulfur-containing analog, Ethyl 2-aminothiazole-5-carboxylate. We delve into their applications, supported by experimental data, to offer a comprehensive resource for researchers in drug development.
Core Applications in Medicinal Chemistry
This compound and its thiazole isostere are versatile building blocks for the synthesis of a wide array of biologically active compounds. Their primary applications lie in the development of antimicrobial and anticancer agents.
Antimicrobial Activity: The 2-aminothiazole scaffold is a well-established component of many antimicrobial drugs.[1] However, the 2-aminooxazole moiety has emerged as a promising alternative, in some cases offering advantages such as improved solubility and metabolic stability due to the replacement of the sulfur atom with oxygen.[2][3] This is particularly relevant in the fight against drug-resistant pathogens, including Mycobacterium tuberculosis.[2][4]
Anticancer Activity: Derivatives of both scaffolds have been investigated as potent inhibitors of various protein kinases, which are crucial targets in oncology. For instance, derivatives of Ethyl 2-aminothiazole-5-carboxylate are key intermediates in the synthesis of the FDA-approved anticancer drug Dasatinib, a dual Abl and Src family tyrosine kinase inhibitor.[5] More recently, 2-aminooxazole derivatives have been explored as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key drivers in several cancers.
Comparative Performance: Oxazole vs. Thiazole
The choice between an oxazole and a thiazole core can significantly impact the physicochemical and pharmacological properties of a drug candidate. The isosteric replacement of sulfur with oxygen is a common strategy in medicinal chemistry to modulate these properties.
Physicochemical Properties
Studies have shown that 2-aminooxazole derivatives tend to have lower lipophilicity (ClogP) and higher aqueous solubility compared to their 2-aminothiazole counterparts.[3][4] This can lead to improved pharmacokinetic profiles, such as better absorption and distribution.
Biological Activity
The biological activity of these two scaffolds can be comparable, confirming them as bioisosteres. However, subtle differences in their electronic and steric properties can lead to variations in target binding and overall efficacy. The following table summarizes comparative antimicrobial data for representative derivatives.
| Compound Scaffold | Derivative | Target Organism | MIC (μg/mL) | Cytotoxicity IC50 (μM) | Reference |
| 2-Aminooxazole | N-(oxazol-2-yl)picolinamide | M. tuberculosis H37Ra | 3.13 | >1000 | [4] |
| 2-Aminothiazole | N-(thiazol-2-yl)picolinamide | M. tuberculosis H37Ra | 6.25 | >1000 | [4] |
| 2-Aminooxazole | Derivative 30 | M. tuberculosis H37Rv | 12.5 | >128 | [3] |
| 2-Aminothiazole | Derivative 1 | M. tuberculosis H37Rv | 6.25 | >128 | [3] |
Table 1: Comparison of Antimicrobial Activity. MIC (Minimum Inhibitory Concentration) values for representative 2-aminooxazole and 2-aminothiazole derivatives against Mycobacterium tuberculosis. Lower MIC values indicate higher potency. Cytotoxicity is represented by the IC50 against a human cell line (e.g., HepG2).
Synthesis and Experimental Protocols
General Synthetic Workflow
The following diagram illustrates a probable synthetic pathway for this compound compared to the established synthesis of its thiazole analog.
Caption: Comparative synthetic workflow for oxazole and thiazole carboxylates.
Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (for comparison)
This protocol is based on a reported one-pot synthesis.[6]
-
Bromination: To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).
-
Cyclization: Add thiourea (3.80 g, 0.05 mol) to the reaction mixture and heat to 80°C for 2 hours.
-
Work-up: After cooling to room temperature, a solid precipitate forms. Filter the solid, wash with water (3 x 100 mL), and recrystallize from ethyl acetate.
-
Product: The final product, ethyl 2-amino-4-methylthiazole-5-carboxylate, is obtained as a solid (yield: 72.0%).
Protocol: Antimicrobial Susceptibility Testing (Microbroth Dilution)
This is a generalized protocol based on CLSI guidelines.[4][7][8]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard) from a fresh culture of the test organism.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol: EGFR/HER-2 Kinase Inhibition Assay
This is a representative protocol for an in vitro kinase assay.[9][10][11]
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA). Prepare solutions of the recombinant EGFR or HER-2 enzyme, a suitable peptide substrate, and ATP.
-
Inhibitor Dilution: Create a serial dilution of the test compound (e.g., derivatives of this compound).
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test inhibitor. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ADP production.
-
IC50 Calculation: Plot the percent inhibition against the inhibitor concentration to determine the IC50 value (the concentration required for 50% inhibition).
Signaling Pathway Inhibition: EGFR/HER-2
Derivatives of this compound have shown promise as dual inhibitors of EGFR and HER-2. These receptors are key components of signaling pathways that drive cell proliferation and survival in cancer. Inhibition of these pathways can lead to apoptosis (programmed cell death) of cancer cells.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Safe Disposal of Ethyl 2-aminooxazole-5-carboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Ethyl 2-aminooxazole-5-carboxylate are paramount for ensuring laboratory safety and environmental protection. This guide provides a step-by-step procedure for the safe disposal of this compound, based on available safety data.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. According to safety data sheets, it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] The Globally Harmonized System (GHS) pictogram associated with this chemical is the GHS07, indicating it is harmful.[2]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.[1]
-
Hand Protection: Use chemical-impermeable gloves.[1]
-
Body Protection: Wear a lab coat or other suitable protective clothing.[1]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.[1][3]
Step-by-Step Disposal Procedure
Disposal of this compound and its containers must be conducted through an appropriate treatment and disposal facility, adhering to all applicable local, regional, and national laws and regulations.[1][3]
-
Collection:
-
Collect waste material in a suitable, properly labeled, and tightly closed container to await disposal.[1]
-
Ensure the container is compatible with the chemical.
-
-
Storage:
-
Disposal:
-
The primary disposal method is to hand over the waste to a licensed professional waste disposal service.
-
Do not dispose of this chemical into the environment, sewers, or water systems.
-
Accidental Release Measures
In the event of a spill or leak, follow these procedures:
-
Evacuate: Keep unnecessary personnel away from the spill area.[1]
-
Ventilate: Ensure adequate ventilation in the affected area.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[3]
-
Clean-up:
-
Disposal of Contaminated Materials: All materials used for clean-up should be collected and disposed of as hazardous waste.
Quantitative Data Summary
Currently, publicly available safety data sheets for this compound do not specify quantitative limits for disposal. The guiding principle is that all waste containing this chemical should be treated as hazardous waste.
| Parameter | Value | Source |
| GHS Hazard Statements | H315, H319, H335 | [1][2] |
| GHS Precautionary - Disposal | P501 | [1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 2-aminooxazole-5-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-aminooxazole-5-carboxylate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified with specific hazard statements that necessitate the use of appropriate personal protective equipment. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1]
Summary of Hazard Information:
| Hazard Statement | GHS Classification |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| H302 | Harmful if swallowed |
Recommended Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is mandatory when handling this compound.
| Protection Type | Recommended Equipment |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] A face shield should be worn in addition to goggles for splash hazards.[3][4] |
| Hand Protection | Chemically resistant, impervious gloves must be worn.[1] Nitrile or neoprene gloves are suitable for incidental contact.[3] Always inspect gloves before use.[1][3] |
| Body Protection | Wear a flame-resistant lab coat.[1][3] For procedures with a high risk of splashing, a chemical-resistant apron over the lab coat is recommended.[3] Ensure full skin coverage with long pants and closed-toe shoes.[3] |
| Respiratory Protection | All handling should occur in a certified chemical fume hood to minimize inhalation exposure.[3] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1][2] |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Avoid contact with skin and eyes.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials and foodstuff containers.[1] The recommended storage temperature is 4°C, protected from light.[5][6]
Disposal Plan:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
-
Contaminated materials should be promptly disposed of in suitable, closed containers.[1]
Emergency Procedures
In Case of Accidental Release:
-
Evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Wear appropriate PPE, including chemical impermeable gloves, during cleanup.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| If Inhaled | Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1] |
| If on Skin | Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical help.[1] |
| If in Eyes | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention. |
| If Swallowed | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[7] |
Experimental Workflow Diagram
The following diagram outlines the standard operational workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
